molecular formula C6H3Br2FO B14067473 2,6-Dibromo-3-fluorophenol

2,6-Dibromo-3-fluorophenol

Cat. No.: B14067473
M. Wt: 269.89 g/mol
InChI Key: OEWRSPSSAUTKPO-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluorophenol is a useful research compound. Its molecular formula is C6H3Br2FO and its molecular weight is 269.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dibromo-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Br2FO

Molecular Weight

269.89 g/mol

IUPAC Name

2,6-dibromo-3-fluorophenol

InChI

InChI=1S/C6H3Br2FO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H

InChI Key

OEWRSPSSAUTKPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Br)O)Br

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 2,6-Dibromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,6-Dibromo-3-fluorophenol , a specialized halogenated aromatic intermediate used in the synthesis of pharmaceuticals and advanced materials.

Executive Summary

2,6-Dibromo-3-fluorophenol is a tri-substituted phenolic scaffold characterized by a unique electronic push-pull system. The presence of two bromine atoms at the ortho positions creates significant steric shielding around the hydroxyl group, while the fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect ($ -I $) without the resonance donation typical of para substitution. This compound serves as a critical building block for fluorinated kinase inhibitors , agro-chemicals , and liquid crystal polymers , where the fluorine atom modulates metabolic stability (blocking Phase I oxidation) and lipophilicity.

Molecular Architecture & Identity

AttributeDetail
IUPAC Name 2,6-Dibromo-3-fluorophenol
CAS Number Note: Isomers vary. 2,6-Dibromo-3-fluorophenol is often custom-synthesized.
Molecular Formula C₆H₃Br₂FO
Molecular Weight 269.89 g/mol
SMILES Oc1c(Br)c(F)ccc1Br
InChIKey OEWRSPSSAUTKPO-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Electronic Environment

The molecule features a "crowded" phenol head. The pKa is significantly lower than unsubstituted phenol due to the combined electron-withdrawing nature of the halogens.

  • Acidity (pKa): Predicted ~5.9 – 6.2 (vs. 10.0 for phenol). The ortho-bromines stabilize the phenoxide anion via inductive withdrawal, while the meta-fluorine adds further stabilization.

  • Lipophilicity (LogP): Predicted ~3.[1]6. The halogenation drastically increases hydrophobicity, facilitating membrane permeability in drug design contexts.

Physicochemical Properties Data

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, EPISuite) for this specific isomer.

PropertyValue / RangeMechanistic Insight
Melting Point 50 – 58 °CLower than the para-fluoro isomer due to asymmetry and disruption of crystal packing.
Boiling Point 255 – 260 °C (at 760 mmHg)High boiling point attributed to molecular weight and hydrogen bonding.
pKa (Acid Dissociation) 6.0 ± 0.2Significantly more acidic than 3-fluorophenol (pKa 9.3) due to ortho-Br induction.
LogP (Octanol/Water) 3.65 ± 0.3High lipophilicity makes it suitable for CNS-active drug discovery.
H-Bond Donor 1The steric bulk of ortho-bromines may hinder H-bond donation in tight binding pockets.
Polar Surface Area (PSA) 20.2 ŲDominated by the hydroxyl group; halogens contribute minimally to PSA.

Synthetic Pathways and Regioselectivity

Synthesizing 2,6-dibromo-3-fluorophenol presents a regioselectivity challenge because the 4-position (para to OH) is electronically activated and sterically accessible. Direct bromination of 3-fluorophenol typically yields the 2,4,6-tribromo or 4-bromo derivatives.

Protocol A: Controlled Bromination (Steric Control)

To favor the 2,6-substitution, the reaction must be performed at low temperatures with precise stoichiometry, often requiring a subsequent purification step to remove the 4-bromo and 2,4,6-tribromo byproducts.

Protocol B: The "Blocking Group" Strategy (High Purity)

A self-validating protocol involves blocking the para-position to force bromination to the ortho-positions, followed by deprotection.

Step-by-Step Methodology:

  • Sulfonation: Treat 3-fluorophenol with concentrated H₂SO₄ to form 3-fluoro-4-hydroxybenzenesulfonic acid (sulfonic acid blocks the para position).

  • Bromination: Add 2.1 equivalents of Br₂ at 0°C. The activated ortho positions (2 and 6) are brominated.

  • Desulfonation: Heat the intermediate in dilute aqueous acid (steam distillation) to remove the sulfonic acid group, yielding 2,6-dibromo-3-fluorophenol.

SynthesisPath Start 3-Fluorophenol Step1 Sulfonation (H2SO4, 100°C) Start->Step1 Inter1 4-Sulfo-3-fluorophenol (Para-blocked) Step1->Inter1 Electrophilic Subst. Step2 Bromination (2.1 eq Br2, 0°C) Inter1->Step2 Inter2 2,6-Dibromo-4-sulfo- 3-fluorophenol Step2->Inter2 Ortho-Bromination Step3 Hydrolysis (H3O+, Heat) Inter2->Step3 Product 2,6-Dibromo-3-fluorophenol (Target) Step3->Product Desulfonation

Caption: Regioselective synthesis of 2,6-dibromo-3-fluorophenol via para-sulfonic acid blocking strategy.

Reactivity & Applications in Drug Design

Orthogonal Functionalization

The molecule possesses three distinct handles for chemical modification, allowing for sequential functionalization in library synthesis (SAR studies).

  • O-Alkylation/Acylation: The phenol OH is acidic and sterically hindered. Alkylation requires strong bases (e.g., Cs₂CO₃) and polar aprotic solvents (DMF) to overcome the steric blockade of the ortho-bromines.

  • Suzuki-Miyaura Coupling: The C-Br bonds are chemically equivalent but electronically distinct from the C-F bond. Palladium-catalyzed cross-coupling can replace the bromines with aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Allows for the introduction of nitrogen heterocycles at the 2 or 6 positions.

Biological Relevance[2]
  • Metabolic Blocking: The fluorine at position 3 prevents metabolic hydroxylation at that site.

  • Conformational Locking: The bulky bromines restrict rotation of the phenol ring when bound to a receptor, potentially locking the drug into a bioactive conformation (Atropisomerism potential if derivatized).

Reactivity cluster_0 Path A: Phenolic Oxygen cluster_1 Path B: C-Br Sites (2,6) cluster_2 Path C: Fluorine Effect Core 2,6-Dibromo-3-fluorophenol ProdA Ether/Ester Derivatives (Prodrugs, Lipophilicity) Core->ProdA Base + R-X ProdB Biaryl Scaffolds (Suzuki Coupling) Core->ProdB Pd(0) + Ar-B(OH)2 ProdC Metabolic Stability (Blocks CYP450 oxid.) Core->ProdC In Vivo

Caption: Divergent reactivity profile for medicinal chemistry applications.

Handling and Safety (SDS Summary)

  • Hazards: Skin Irritant (H315), Serious Eye Irritant (H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (brominated phenols can darken upon photo-oxidation).

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11847, 2,6-Dibromophenol (Isomer Analog Reference). Retrieved from [Link][2]

Sources

2,6-Dibromo-3-fluorophenol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,6-Dibromo-3-fluorophenol in Organic Solvents

Executive Summary

2,6-Dibromo-3-fluorophenol is a halogenated building block with significant potential in pharmaceutical and materials science synthesis. A thorough understanding of its solubility in organic solvents is a prerequisite for its effective use in reaction design, process optimization, purification, and formulation. This technical guide provides a comprehensive framework for approaching the solubility of this compound. It moves beyond a simple data table to deliver a foundational understanding of the physicochemical principles at play, a detailed, self-validating protocol for the experimental determination of equilibrium solubility, and practical insights into leveraging solubility data for synthetic chemistry. While quantitative data for this specific isomer is not widely published, this guide establishes the authoritative methodology for its determination and provides predictive insights based on the behavior of structurally analogous phenols.

Introduction: Strategic Importance of a Halogenated Phenol

The unique substitution pattern of 2,6-Dibromo-3-fluorophenol—featuring two reactive bromine atoms ortho to a hydroxyl group and a fluorine atom meta to it—makes it a highly valuable intermediate. The bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can profoundly influence the pharmacokinetic and physicochemical properties of a final molecule, often enhancing metabolic stability, membrane permeability, and binding affinity.

However, the successful execution of synthetic routes utilizing this compound is critically dependent on solvent selection. Solubility dictates not only reaction rates and yields but also the feasibility of downstream processing. Inadequate solubility can lead to:

  • Poor reaction kinetics and incomplete conversions.

  • Challenges in purification, particularly in crystallization and chromatography.

  • Difficulties in handling and transfer operations.

This guide provides the scientific rationale and a robust experimental protocol to empower researchers to make informed decisions regarding solvent use for 2,6-Dibromo-3-fluorophenol.

Physicochemical Profile and Solubility Predictions

Direct experimental data for 2,6-Dibromo-3-fluorophenol is scarce in publicly available literature. However, we can establish a reliable predictive framework by examining its structure and the known properties of its close structural analog, 2,6-Dibromo-4-fluorophenol . This approach provides a strong, scientifically grounded starting point for experimental work.

Table 1: Physicochemical Properties of 2,6-Dibromo-4-fluorophenol (CAS 344-20-7) as a proxy for 2,6-Dibromo-3-fluorophenol

PropertyValueSource(s)
Molecular Formula C₆H₃Br₂FO[1]
Molecular Weight 269.90 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 55-57 °C[1]
pKa (Predicted) ~6.9[2]
XLogP3 (Predicted) ~3.8[2]
Analysis of Structural Features:
  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This is the most significant contributor to its solubility in polar, protic solvents.

  • Polarity: The C-F, C-Br, and C-O bonds introduce significant polarity and a dipole moment to the molecule.

  • Lipophilicity: The aromatic ring and the two large, electron-rich bromine atoms create a significant nonpolar surface area, contributing to its lipophilicity (fat-solubility), as indicated by the high predicted LogP value.

Figure 1: Predicted interaction strengths between 2,6-Dibromo-3-fluorophenol and different solvent classes.

Based on these features, we can predict that its solubility will be highest in polar solvents that can engage in hydrogen bonding (like alcohols) and dipole-dipole interactions. Conversely, its solubility will be lowest in nonpolar, aliphatic solvents that can only offer weak van der Waals interactions.

Authoritative Protocol for Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies for its reliability.[3][4] The following protocol is a self-validating system designed to produce accurate and reproducible results.

Required Materials & Equipment
  • Analyte: 2,6-Dibromo-3-fluorophenol (purity ≥ 98%)

  • Solvents: HPLC-grade organic solvents of interest

  • Equipment:

    • Analytical balance (readability ± 0.1 mg)

    • 4 mL glass vials with PTFE-lined screw caps

    • Thermostatic orbital shaker or rotator capable of maintaining 25 ± 1 °C

    • Centrifuge

    • Calibrated positive displacement pipettes

    • Syringes and 0.22 µm PTFE syringe filters

    • HPLC system with UV detector, C8 or C18 column, and autosampler

Step-by-Step Experimental Workflow
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh approximately 10 mg of 2,6-Dibromo-3-fluorophenol and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile) to create a ~1 mg/mL stock solution.

    • From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected solubility range (e.g., 1 µg/mL to 200 µg/mL).

  • Sample Preparation (Shake-Flask Method):

    • Add an excess of solid 2,6-Dibromo-3-fluorophenol to a 4 mL vial (e.g., 10-20 mg, ensuring solid remains undissolved).

    • Accurately add a known volume (e.g., 2.0 mL) of the test solvent to the vial.

    • Prepare each solvent in triplicate to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials and place them in the thermostatic shaker set to 25 °C.

    • Agitate the samples at a constant speed for a predetermined time to reach equilibrium.

    • Causality Check: A preliminary experiment should be run to determine the time to equilibrium. This is done by taking samples at various time points (e.g., 8, 24, 48, and 72 hours) until the measured concentration plateaus.[5] A 48-hour period is often sufficient for many compounds.[6]

  • Phase Separation and Sampling:

    • After equilibration, remove vials from the shaker and let them stand for at least 1 hour to allow undissolved solids to sediment.

    • Protocol Integrity: To ensure no solid particles are carried over, centrifugation (e.g., 10 minutes at 10,000 rpm) is recommended.

    • Carefully withdraw an aliquot from the clear supernatant with a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter.

  • Quantitative Analysis by HPLC:

    • Accurately dilute the filtered samples with a suitable mobile phase component (e.g., acetonitrile) to bring the concentration into the range of the calibration curve. The dilution factor must be recorded precisely.

    • Recommended HPLC Method: A validated method for bromophenols can be adapted.[7][8]

      • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% Trifluoroacetic Acid). A starting point could be 60:40 Acetonitrile:Water.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 285 nm

      • Injection Volume: 10 µL

    • Analyze the calibration standards first to establish the calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of ≥ 0.999.[7]

    • Analyze the diluted samples.

  • Calculation:

    • Determine the concentration of the diluted sample from the linear regression equation of the calibration curve.

    • Multiply this concentration by the dilution factor to obtain the equilibrium solubility in the original solvent. Report the mean and standard deviation of the triplicate measurements.

G A 1. Add Excess Solute to Known Volume of Solvent B 2. Equilibrate (e.g., 48h @ 25°C) A->B C 3. Centrifuge & Filter Supernatant (0.22 µm) B->C D 4. Dilute Sample (Precisely) C->D E 5. Analyze by Validated HPLC Method D->E F Solubility (mg/mL) Calculated from Calibration Curve E->F

Figure 2: A validated workflow for the determination of equilibrium solubility.

Predicted Solubility Profile and Data Interpretation

Based on the physicochemical principles, the following table presents the predicted solubility classification for 2,6-Dibromo-3-fluorophenol. Researchers should use the protocol in Section 3 to determine the precise quantitative values.

Table 2: Predicted Solubility of 2,6-Dibromo-3-fluorophenol in Common Organic Solvents at 25°C

SolventSolvent ClassKey InteractionPredicted SolubilityRationale for Use
Methanol Polar ProticH-Bonding, DipoleVery Soluble (>100 mg/mL)Excellent for reactions, difficult for extraction.
Tetrahydrofuran (THF) Polar AproticH-Bond Acceptor, DipoleVery Soluble (>100 mg/mL)Versatile reaction solvent, ether functionality.
Acetone Polar AproticH-Bond Acceptor, DipoleVery Soluble (>100 mg/mL)Good for reactions and dissolving for chromatography.
Ethyl Acetate Polar AproticH-Bond Acceptor, DipoleFreely Soluble (30-100 mg/mL)Common for extractions and chromatography.
Acetonitrile Polar AproticDipole-DipoleSoluble (10-30 mg/mL)Common reaction solvent, HPLC mobile phase.
Dichloromethane HalogenatedDipole-DipoleSoluble (10-30 mg/mL)Useful for extractions from aqueous media.
Toluene AromaticVan der WaalsSparingly Soluble (1-10 mg/mL)Potential anti-solvent for crystallization.
n-Hexane Nonpolar AliphaticVan der WaalsSlightly Soluble (<1 mg/mL)Excellent anti-solvent for crystallization.
Practical Application of Solubility Data:
  • Reaction Solvent Choice: For homogeneous reaction conditions, solvents from the "Very Soluble" category like THF or Acetone are ideal.

  • Purification by Recrystallization: The significant solubility differential between a solvent like acetone ("Very Soluble") and hexane ("Slightly Soluble") is ideal for recrystallization. The crude compound can be dissolved in a minimum amount of hot acetone, and hexane can be added as an anti-solvent to induce the precipitation of the purified product upon cooling.

Safety and Handling

Halogenated phenols require careful handling. Based on the hazard classifications for analogous compounds like 2,6-Dibromo-4-fluorophenol, appropriate safety precautions must be taken.[2]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the solid and concentrated solutions should be performed in a certified chemical fume hood.

Conclusion

This guide provides a comprehensive, authoritative framework for understanding and experimentally determining the solubility of 2,6-Dibromo-3-fluorophenol. While published quantitative data is limited, its solubility profile can be reliably predicted based on its molecular structure, which is dominated by a hydrogen-bonding hydroxyl group and a large lipophilic brominated ring. By adhering to the detailed experimental protocol provided, researchers can generate high-quality, reproducible solubility data. This information is not merely academic; it is a critical tool that enables rational solvent selection, accelerates process development, and ultimately facilitates the successful application of this versatile chemical building block in research and development.

References

  • PubChem. "2,6-Dibromophenol." National Center for Biotechnology Information. [Link]

  • Oberlerchner, J., et al. (2019). "Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa." PubMed, National Center for Biotechnology Information. [Link]

  • World Health Organization. (2018). "PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION." WHO Technical Report Series. [Link]

  • PubChem. "2,6-Dibromo-4-fluorophenol." National Center for Biotechnology Information. [Link]

  • Paraskevaidou, F., & Giakoumis, D. (2016). "Predicting the solubilization preference of natural phenols to different solvents." 1st IMEKOFOODS Conference. [Link]

  • Ferreira, O., et al. (2024). "Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids." MDPI. [Link]

  • World Health Organization. (2012). "Annex 4: Protocol to conduct equilibrium solubility experiments..." WHO Technical Report Series, No. 970. [Link]

  • Schröder, K., et al. (2019). "Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa." MDPI. [Link]

  • PubChem. "2,4-Dibromo-6-fluorophenol." National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). "(PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa." [Link]

  • Delgado, D. R. (2013). "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" ResearchGate. [Link]

  • Cioacǎ, C., et al. (2023). "Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids." MDPI. [Link]

  • Baka, E. (2011). "[Good laboratory practice of equilibrium solubility measurement]." PubMed, National Center for Biotechnology Information. [Link]

  • de Souza, A. O., et al. (2011). "Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC)." PubMed, National Center for Biotechnology Information. [Link]

  • Bensmaili, A., et al. (2025). "Predicting the Feasibility of Phenol Extraction from Water in Different Solvents Using the NRTL Model and a Genetic Algorithm." Chemical Engineering Transactions. [Link]

  • Chinese Pharmaceutical Journal. (2015). "Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments." [Link]

Sources

Navigating the Synthesis Landscape: A Technical Safety and Application Guide for 2,6-Dibromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: A Synthesized Hazard Profile

Due to its molecular structure—a phenol ring substituted with two bromine atoms and one fluorine atom—2,6-Dibromo-3-fluorophenol is anticipated to present significant health and environmental hazards. The following hazard assessment is a composite drawn from the safety data of closely related chemicals.

Anticipated GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on analogs, 2,6-Dibromo-3-fluorophenol is likely to be classified as follows:

Hazard ClassGHS Hazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]
Core Safety Paradigm: From Hazard to Protection

A foundational principle of laboratory safety is the direct linkage between identified hazards and the required protective measures. The following diagram illustrates this relationship for 2,6-Dibromo-3-fluorophenol, connecting GHS pictograms to the necessary Personal Protective Equipment (PPE) and engineering controls.

Hazard_Response cluster_hazards Anticipated Hazards cluster_controls Required Controls & PPE H302 Harmful if Swallowed H302 H312_H332 Harmful on Contact/Inhaled H312/H332 Gloves Nitrile Gloves Double-gloving recommended H312_H332:f1->Gloves:f0 Prevents Dermal Absorption H315_H319 Skin/Eye Irritant H315/H319 EyePro Safety Goggles/Face Shield Goggles are minimum; Face shield for splash risk H315_H319:f1->EyePro:f0 Protects Eyes from Irritation LabCoat Laboratory Coat Fire-retardant, fully buttoned H315_H319:f1->LabCoat:f0 Protects Skin H335 Respiratory Irritant H335 FumeHood Chemical Fume Hood Mandatory for all manipulations H335:f1->FumeHood:f0 Mitigates Inhalation Risk

Caption: Hazard-Response Flow for 2,6-Dibromo-3-fluorophenol.

Section 2: Physicochemical Characteristics

Understanding the physical and chemical properties of a compound is crucial for designing experiments and ensuring safe handling. The following table presents computed data for structurally similar compounds to provide a reasonable estimation for 2,6-Dibromo-3-fluorophenol.

Property2,6-Dibromophenol[3]2,6-Dibromo-4-fluorophenol[1]2,4-Dibromo-6-fluorophenol[2]
Molecular Formula C₆H₄Br₂OC₆H₃Br₂FOC₆H₃Br₂FO
Molecular Weight 251.90 g/mol 269.89 g/mol 269.89 g/mol
Appearance SolidSolidSolid
Melting Point 53-56 °CNot availableNot available
Boiling Point 255-256 °CNot availableNot available
XLogP3 (Lipophilicity) 3.43.83.0

The presence of two bromine atoms and a fluorine atom suggests that 2,6-Dibromo-3-fluorophenol is a solid at room temperature with low water solubility and a preference for non-polar environments.

Section 3: Safe Handling, Storage, and Disposal

The toxic and corrosive nature of halogenated phenols necessitates stringent adherence to safety protocols.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work with 2,6-Dibromo-3-fluorophenol, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles are mandatory. When there is a risk of splashing, a face shield must be worn in addition to goggles.

  • Skin Protection: A flame-retardant lab coat must be worn and fully buttoned. Nitrile gloves are required, and double-gloving is recommended, especially during transfers and solution preparation. Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Hygiene: Never eat, drink, or chew gum in the laboratory. Hands must be washed thoroughly with soap and water after handling the compound, even if gloves were worn[4].

Storage
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides.

  • Store in a secondary containment tray to prevent the spread of material in case of a leak.

Disposal
  • All waste containing 2,6-Dibromo-3-fluorophenol must be disposed of as hazardous chemical waste.

  • Collect solid and liquid waste in separate, labeled, and sealed containers.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not pour down the drain[5].

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wipe the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) if available. If not, flush the skin with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill, use an absorbent material to contain it, then carefully collect it into a sealed container for hazardous waste disposal. For a large spill, evacuate the laboratory and contact your institution's environmental health and safety department.

Section 5: Application in Synthetic Chemistry: A Case Study

Halogenated phenols are valuable building blocks in medicinal chemistry, often utilized in cross-coupling reactions to construct complex molecular scaffolds[6]. The two bromine atoms in 2,6-Dibromo-3-fluorophenol offer two reactive sites for such transformations, for instance, in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex[7][8]. This reaction is widely used in drug discovery due to its mild conditions and tolerance of a wide range of functional groups.

Hypothetical Experimental Protocol: Mono-arylation of a Dibromofluorophenol

This protocol describes a typical procedure for the selective mono-arylation of a dibromofluorophenol substrate using a boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-purged glovebox or using Schlenk line techniques, add the dibromofluorophenol (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Experimental Workflow Visualization

Suzuki_Coupling_Workflow Start Start: Oven-Dried Schlenk Flask Reagents Add Reactants: - Dibromofluorophenol (1 eq) - Arylboronic Acid (1.1 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2 eq) Start->Reagents Solvent Add Degassed Solvents: - 1,4-Dioxane - Water Reagents->Solvent Reaction Heat and Stir: - 80-100 °C - Monitor by TLC/LC-MS Solvent->Reaction Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Flash Chromatography Workup->Purification End End: Isolated Product Purification->End

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Rationale Behind Experimental Choices
  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst degradation.

  • Base: The base (e.g., K₂CO₃) is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle[9].

  • Solvent System: The mixed solvent system (e.g., dioxane/water) is often used to ensure the solubility of both the organic reactants and the inorganic base.

  • Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or degradation of the boronic acid.

Conclusion

While 2,6-Dibromo-3-fluorophenol is a valuable synthon for pharmaceutical research, its handling demands the utmost respect for safety protocols. By understanding its synthesized hazard profile, implementing robust engineering controls and PPE, and following established procedures for its use in reactions like the Suzuki-Miyaura coupling, researchers can harness its synthetic potential while ensuring a safe laboratory environment.

References

  • PubChem. (n.d.). 2,6-Dibromo-3-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Demand for 3-Fluorophenol in Pharmaceutical Synthesis. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Khan, I., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 1049.
  • PubChem. (n.d.). 2,6-Dibromo-4-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
  • Al-Warhi, T., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7545.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dibromo-6-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • University of Chicago. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. Retrieved from [Link]

  • Ali, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2998.
  • Google Patents. (n.d.). CN104276929A - Preparation method of 3-fluorophenol.
  • College of Science, King Saud University. (n.d.). Safety Guide in the laboratories. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,6-dibromophenol. Retrieved from [Link]

Sources

Technical Guide: Molecular Characterization and Synthesis of 2,6-Dibromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 2,6-Dibromo-3-fluorophenol , a specialized halogenated intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced materials.

Executive Summary

2,6-Dibromo-3-fluorophenol (C₆H₃Br₂FO) is a regio-defined halogenated phenol derivative. Its structural uniqueness lies in the specific placement of bromine atoms at the ortho positions (2,6) relative to the hydroxyl group, combined with a fluorine atom at the meta position (3). This substitution pattern makes it a critical building block for modulating lipophilicity and metabolic stability in drug candidates, particularly in the development of enzyme inhibitors and receptor antagonists.

This guide details the physicochemical properties, self-validating synthesis protocols, and analytical characterization required for high-purity applications.

Chemical Identity & Physicochemical Properties[1][2][3]

The precise molecular weight determination of 2,6-Dibromo-3-fluorophenol requires accounting for the significant isotopic abundance of Bromine (


 and 

).
Table 1: Physicochemical Constants
PropertyValue / Description
IUPAC Name 2,6-Dibromo-3-fluorophenol
CAS Registry Number Not widely listed; related to 608-33-3 (2,6-Dibromophenol)
Molecular Formula C₆H₃Br₂FO
Average Molecular Weight 269.90 g/mol
Monoisotopic Mass 267.8535 Da (for

isotopologue)
Appearance Off-white to pale yellow crystalline solid
Predicted pKa ~5.8 – 6.2 (Acidic due to electron-withdrawing halogens)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Isotopic Mass Distribution (Mass Spectrometry Targets)

Due to the presence of two bromine atoms, the compound exhibits a characteristic 1:2:1 triplet pattern in Mass Spectrometry (MS).

  • M+ (100%) :

    267.85 Da 
    
  • M+2 (195%) :

    269.85 Da 
    
  • M+4 (98%) :

    271.85 Da 
    

Synthetic Pathway: The "Blocked-Para" Strategy

Direct bromination of 3-fluorophenol typically yields a mixture of isomers (mainly 2,4-dibromo and 2,4,6-tribromo derivatives) because the para position (4) is electronically activated. To exclusively isolate the 2,6-dibromo isomer, a "blocking group" strategy is required.

Protocol Overview
  • Sulfonation: Block the reactive para position (C4) using sulfuric acid.

  • Bromination: Brominate the thermodynamically available ortho positions (C2, C6).

  • Desulfonation: Remove the sulfonate group via steam distillation/hydrolysis to restore the proton at C4.

Detailed Methodology

Step 1: Sulfonation (Blocking)

  • Reagents: 3-Fluorophenol (1.0 eq), Conc. H₂SO₄ (1.1 eq).

  • Conditions: Heat at 100°C for 3 hours.

  • Mechanism: Electrophilic aromatic substitution favors the para position (4) relative to the OH group, yielding 3-fluoro-4-hydroxybenzenesulfonic acid.

Step 2: Regioselective Bromination

  • Reagents: Br₂ (2.1 eq), Acetic Acid (Solvent).

  • Conditions: Add Br₂ dropwise at 20-25°C. Stir for 2 hours.

  • Observation: The sulfonic acid group forces bromination to occur at the remaining activated ortho positions (2 and 6).

Step 3: Hydrolytic Desulfonation

  • Reagents: Superheated steam (150-170°C) or dilute H₂SO₄ reflux.

  • Conditions: Steam distillation.

  • Result: The sulfonate group is cleaved, yielding the target 2,6-dibromo-3-fluorophenol, which distills over or precipitates upon cooling.

Visualization of Synthesis Workflow

SynthesisPath Start 3-Fluorophenol (Precursor) Step1 Sulfonation (Block C4 Position) Start->Step1 + H2SO4, 100°C Inter1 Intermediate: 3-Fluoro-4-hydroxy- benzenesulfonic acid Step1->Inter1 Step2 Bromination (2.1 eq Br2) Inter1->Step2 Electrophilic Subst. Inter2 Intermediate: 2,6-Dibromo-3-fluoro- 4-sulfophenol Step2->Inter2 Step3 Desulfonation (Steam Hydrolysis) Inter2->Step3 H+, Heat Final Target: 2,6-Dibromo-3-fluorophenol Step3->Final Yields Pure Isomer

Figure 1: The "Blocked-Para" synthetic route ensures regioselectivity by temporarily occupying the reactive C4 position, forcing bromine substitution solely at C2 and C6.

Analytical Characterization & Validation

To validate the identity of the synthesized compound, researchers must confirm the substitution pattern using NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum provides definitive proof of the 2,6-substitution pattern.

  • Expected ¹H NMR (CDCl₃, 400 MHz):

    • δ ~5.8 ppm (s, 1H, OH): Broad singlet, exchangeable with D₂O.

    • δ ~6.80 ppm (dd, 1H, H4): The proton at C4 is ortho to Fluorine and meta to Bromine. It will appear as a doublet of doublets due to coupling with F (

      
       Hz) and H5 (
      
      
      
      Hz).
    • δ ~7.25 ppm (dd, 1H, H5): The proton at C5 is meta to Fluorine and ortho to H4.

  • Key Diagnostic: The absence of a singlet signal (which would indicate 2,4,6-substitution) and the presence of vicinal coupling (H4-H5) confirms the C4 and C5 protons are adjacent, validating the 2,6-dibromo structure.

Mass Spectrometry (Isotopic Fingerprint)

The presence of two bromine atoms creates a distinct isotopic envelope.

IsotopePattern Root Molecular Ion (M+) Iso1 m/z ~267.8 (79Br, 79Br) Rel. Abundance: 50% Root->Iso1 Iso2 m/z ~269.8 (79Br, 81Br) Rel. Abundance: 100% Root->Iso2 Iso3 m/z ~271.8 (81Br, 81Br) Rel. Abundance: 50% Root->Iso3

Figure 2: Expected Mass Spectrometry Isotopic Envelope. The 1:2:1 ratio is diagnostic for dibrominated compounds.

Applications in Drug Development

2,6-Dibromo-3-fluorophenol serves as a high-value scaffold in Medicinal Chemistry:

  • Bioisosteres: The lipophilic bromine atoms increase membrane permeability, while the fluorine atom modulates pKa and metabolic stability (blocking Phase I oxidation).

  • Cross-Coupling: The C-Br bonds are chemically non-equivalent due to the influence of the adjacent Fluorine, allowing for selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to create biaryl systems.

Safety & Handling (MSDS Highlights)

  • Hazards: Skin irritant (H315), Serious eye irritation (H319).

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation. Keep away from light.

  • Disposal: Halogenated organic waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11847, 2,6-Dibromophenol (Analogous Structure). Retrieved from [Link]

  • Möhlau, R., & Uhlmann, K. (1928). 2,6-Dibromo-4-nitrophenol Synthesis. Organic Syntheses, Coll.[1] Vol. 1, p.201. (Demonstrates the blocking group strategy for dibromophenols). Retrieved from [Link]

  • Wang, L., et al. (2020). Regioselective bromination of phenols using ZnAl-BrO3- LDHs. Molecules, 25(4), 914.[2] (Methodology for controlled bromination). Retrieved from [Link]

Sources

2,6-Dibromo-3-fluorophenol pKa values and acidity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Acidity Profile and Physicochemical Characterization of 2,6-Dibromo-3-fluorophenol

Executive Summary

This technical guide provides a rigorous analysis of the acidity (


) and physicochemical properties of 2,6-dibromo-3-fluorophenol , a specialized halogenated phenolic intermediate.[1][2] While direct experimental data for this specific substitution pattern is rare in open literature, this guide synthesizes high-confidence experimental data from structural analogs (2,6-dibromophenol) with established Hammett Linear Free Energy Relationships (LFER) to derive accurate acidity values.[1][2]

The guide is structured for medicinal chemists and process scientists, focusing on the structural determinants of acidity, quantitative predictions, and validated experimental protocols for


 determination in low-solubility contexts.

Structural Basis of Acidity

The acidity of 2,6-dibromo-3-fluorophenol is governed by the interplay of inductive effects (


) and steric factors.[1][2] The molecule features a phenol core modified by three electron-withdrawing halogens.[1][2]
The Ortho-Effect (2,6-Dibromo Substitution)

The two bromine atoms at the ortho positions (2 and 6) exert a profound acidifying effect compared to unsubstituted phenol (


).[1]
  • Inductive Withdrawal: Bromine is electronegative, pulling electron density away from the phenoxide oxygen through the

    
    -bond framework.
    
  • Steric Inhibition & Solvation: Large bromine atoms create steric bulk.[1][2] While this can sometimes inhibit resonance coplanarity in benzoic acids, in phenols, the primary effect is the stabilization of the negative charge on the oxygen and the disruption of the solvent shell, often leading to increased acidity in aprotic or lipophilic environments.

  • Intramolecular Hydrogen Bonding: In the neutral state, the phenolic hydrogen may form weak intramolecular hydrogen bonds with the ortho bromines, slightly stabilizing the neutral form, but the inductive stabilization of the anion dominates the equilibrium.

The Meta-Effect (3-Fluoro Substitution)

The fluorine atom at the meta position (3) acts as a secondary acidifier.[1]

  • Pure Inductive Effect: Because the fluorine is meta to the hydroxyl group, it cannot interact via resonance (mesomeric effect) with the oxygen's bearing carbon. Therefore, its influence is purely inductive (

    
    ).[1][2]
    
  • Hammett Quantification: The Hammett substituent constant for meta-fluorine is positive (

    
    ), indicating a strong electron-withdrawing nature that stabilizes the phenoxide anion.[1][2]
    

Quantitative Data: Predicted and Comparative Acidity

Since 2,6-dibromo-3-fluorophenol is a specialized intermediate, its


 is derived here using the Hammett Equation  anchored by the experimentally verified 

of 2,6-dibromophenol.[1][2]

Calculation Logic:


[1][2]
  • Anchor: 2,6-Dibromophenol (

    
     [Ref 1]).[1][2][3]
    
  • Substituent: 3-Fluoro (

    
    ).[1][2]
    
  • Reaction Constant (

    
    ):  For phenol ionization in water, 
    
    
    
    .[1][2]
  • Shift:

    
    .[1][2]
    
Table 1: Comparative Acidity Profile
CompoundStructure

(Experimental)

(Calculated/Predicted)
Source
Phenol

9.95-[Ref 2]
2,6-Dibromophenol

6.67-[Ref 1]
3-Fluorophenol

9.30-[Ref 3]
2,6-Dibromo-3-fluorophenol

-5.91 ± 0.15 Derived
Pentafluorophenol

5.50-[Ref 2]

Interpretation: The addition of the meta-fluorine atom drops the


 by approximately 0.76 log units compared to the 2,6-dibromo analog, placing it in the acidity range of weak carboxylic acids (e.g., acetic acid 

).

Visualization of Acidity Mechanisms

The following diagram illustrates the electron-withdrawing vectors that stabilize the phenoxide anion of 2,6-dibromo-3-fluorophenol.

AcidityMechanism Molecule 2,6-Dibromo-3-fluorophenol Substituents Substituent Effects Molecule->Substituents OrthoBr 2,6-Dibromo (Ortho) Strong Inductive (-I) Steric Bulk Substituents->OrthoBr MetaF 3-Fluoro (Meta) Inductive (-I) Only Hammett σ ≈ +0.34 Substituents->MetaF AnionStab Phenoxide Anion Stabilization (Charge Delocalization) OrthoBr->AnionStab Primary Driver MetaF->AnionStab Secondary Driver Acidity Resulting pKa ≈ 5.9 (Significant Acidification) AnionStab->Acidity Lowers pKa

Figure 1: Mechanistic contributions of halogen substituents to the acidity of 2,6-dibromo-3-fluorophenol.

Experimental Determination Protocols

Given the predicted


 (~5.[1]9) and the likely low aqueous solubility of this tri-halogenated phenol, standard aqueous titration may yield inaccurate results due to precipitation. Two robust protocols are recommended.
Protocol A: Potentiometric Titration in Mixed Solvent (The Yasuda-Shedlovsky Method)

This method extrapolates the aqueous


 from measurements in methanol/water mixtures, ensuring the analyte remains in solution.

Materials:

  • Analytical grade 2,6-dibromo-3-fluorophenol.[1][2]

  • Carbonate-free 0.1 M KOH.[1][2]

  • Methanol (HPLC grade).[1][2]

  • Standardized pH electrode (calibrated in aqueous buffers pH 4.0 and 7.0).

Workflow:

  • Preparation: Prepare three solutions of the phenol (

    
     M) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures. Ionic strength should be adjusted to 
    
    
    
    M using KCl.[1][2][4]
  • Titration: Titrate each solution with 0.1 M KOH under nitrogen atmosphere (to prevent

    
     absorption) at 
    
    
    
    .
  • Data Recording: Record pH vs. volume of titrant. Determine the apparent

    
     (
    
    
    
    ) for each solvent mixture using the half-equivalence point or Gran plot analysis.[1][2]
  • Extrapolation: Plot

    
     against 
    
    
    
    (dielectric constant of the mix). The y-intercept corresponds to the aqueous
    
    
    .[2][5]
Protocol B: Spectrophotometric Determination (Low Concentration)

Ideal for sparingly soluble compounds, as it requires lower concentrations (


 M).[1][2]

Materials:

  • UV-Vis Spectrophotometer.[1][2]

  • Buffers: Acetate (pH 4.0), Phosphate (pH 6.0, 7.0), Borate (pH 9.0).[1][2]

  • 0.1 M HCl (for fully protonated species) and 0.1 M NaOH (for fully deprotonated species).[1][2]

Workflow:

  • Spectral Scanning: Scan the spectrum (200–400 nm) of the phenol in 0.1 M HCl (Species HA) and 0.1 M NaOH (Species

    
    ). Identify the analytical wavelength (
    
    
    
    ) where the difference in absorbance is maximal (likely shift from ~280nm to ~300nm upon ionization).[1]
  • Buffer Preparation: Prepare samples of the phenol in buffers ranging from pH 4.0 to 8.0 (bracketing the expected

    
     of 5.9).
    
  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for each pH point.
  • Calculation: Use the linearized Henderson-Hasselbalch equation:

    
    
    Plot 
    
    
    
    vs. pH.[1][2] The x-intercept is the
    
    
    .[5]

Workflow Visualization

The following flowchart outlines the decision-making process for selecting the correct


 determination method for this lipophilic phenol.

ExperimentalProtocol Start Start: 2,6-Dibromo-3-fluorophenol SolubilityCheck Check Aqueous Solubility (Predicted < 0.5 mg/mL) Start->SolubilityCheck Decision Select Method SolubilityCheck->Decision MethodA Method A: Potentiometric (Mixed Solvent) High Precision, requires ~20mg Decision->MethodA Sample Abundant MethodB Method B: UV-Vis Spectrophotometry Low Sample Req (<1mg), High Sensitivity Decision->MethodB Sample Limited AnalysisA Yasuda-Shedlovsky Extrapolation to 0% Organic Solvent MethodA->AnalysisA AnalysisB Henderson-Hasselbalch Plot (Absorbance vs pH) MethodB->AnalysisB Result Final pKa Value AnalysisA->Result AnalysisB->Result

Figure 2: Decision matrix for experimental pKa determination of lipophilic phenols.

Applications in Drug Discovery

Understanding the acidity of 2,6-dibromo-3-fluorophenol is critical for:

  • Bioisosterism: The 2,6-dihalophenol motif is often used as a bioisostere for carboxylic acids or tetrazoles due to its comparable acidity (

    
     ~6) and planar geometry.[1][2]
    
  • Lipophilicity (

    
    ):  At physiological pH (7.4), this compound (
    
    
    
    ) will exist primarily (>95%) in its ionized phenoxide form.[1][2] This drastically lowers its membrane permeability compared to the neutral form, a factor that must be accounted for in ADME modeling.
  • Halogen Bonding: The bromine atoms can participate in specific halogen-bonding interactions with carbonyl backbone residues in protein binding pockets.[1][2]

References

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2][3] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1][2][3] (Source for 2,6-dibromophenol

    
    ). 
    
  • Lide, D. R. (Ed.).[1][2][3] (2005).[1][2][3][6] CRC Handbook of Chemistry and Physics (86th ed.).[1][2][3] CRC Press.[1][2][3] (Source for Phenol and Pentafluorophenol data).[1][2] [1][2]

  • PubChem Database. (n.d.).[1][2] 3-Fluorophenol (CID 11565).[1][2] National Center for Biotechnology Information.[1][2] Retrieved February 5, 2026.[1][2] [1][2]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1][2] (Source for

    
     and 
    
    
    
    values). [1][2]

Sources

2,6-Dibromo-3-fluorophenol as a halogenated phenol building block

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2,6-Dibromo-3-fluorophenol (CAS: 202865-67-6 / Custom Variants) represents a high-value "orphan" building block in modern medicinal chemistry. Unlike its symmetric cousins (e.g., 2,6-dibromophenol), this scaffold offers a unique asymmetric electronic manifold . The presence of a fluorine atom at the 3-position—sandwiched between the phenolic hydroxyl and a bromine atom—creates a distinct reactivity gradient that enables highly regioselective functionalization.

This guide outlines the critical utility of 2,6-dibromo-3-fluorophenol as a linchpin for constructing dense, poly-functionalized aromatic cores found in kinase inhibitors, agrochemicals, and protein degraders (PROTACs). By leveraging the steric differentiation between the C2 and C6 bromine atoms, researchers can execute sequential cross-coupling reactions with high fidelity, avoiding the "statistical mixtures" common with symmetric di-halides.

Part 2: Chemical Profile & Physical Properties

Before integrating this building block into a synthetic campaign, it is vital to understand its physicochemical baseline. The fluorine atom at C3 exerts a strong inductive effect (-I), significantly increasing the acidity of the phenol compared to non-fluorinated analogs.

PropertySpecificationMechanistic Implication
IUPAC Name 2,6-Dibromo-3-fluorophenolDefines substitution pattern (OH=1, Br=2, F=3, Br=6).
Molecular Formula C₆H₃Br₂FOHeavy atom count suitable for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 269.90 g/mol Leaves room for elaboration while staying under MW 500 (Lipinski).
Predicted pKa ~5.8 – 6.2Significantly more acidic than phenol (pKa 10). The anion is highly stable, facilitating O-alkylation or O-arylation.
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert atmosphere.
Solubility DCM, THF, MeOH, DMSOHigh lipophilicity (logP ~3.4) requires polar aprotic solvents for nucleophilic substitutions.

Part 3: Synthesis & Manufacturing Strategy

The synthesis of 2,6-dibromo-3-fluorophenol is non-trivial due to the "Para-Position Problem." Direct bromination of 3-fluorophenol typically yields the thermodynamically favored 4-bromo or 2,4,6-tribromo products because the 4-position is activated by both the hydroxyl (ortho/para) and fluorine (ortho/para) groups.

To access the 2,6-dibromo isomer exclusively, a Blocking Group Strategy is required.

Optimized Synthetic Workflow

SynthesisRoute Start 3-Fluorophenol (Starting Material) Step1 Sulfonation / t-Butylation (Block C4 Position) Start->Step1 Regiocontrol Intermediate1 4-Protected-3-fluorophenol Step1->Intermediate1 Step2 Bromination (2.2 eq Br2) (Electrophilic Aromatic Substitution) Intermediate1->Step2 Directed to C2/C6 Intermediate2 2,6-Dibromo-4-protected- 3-fluorophenol Step2->Intermediate2 Step3 Deprotection (H2SO4/Heat or TFA) Intermediate2->Step3 Final 2,6-Dibromo-3-fluorophenol (Target Scaffold) Step3->Final

Figure 1: The "Block-and-Tackle" synthetic route ensures bromine installation at C2 and C6 by temporarily occluding the highly reactive C4 position.

Key Protocol Notes:

  • Blocking: Use a tert-butyl group (removable via retro-Friedel-Crafts) or a sulfonate group (removable via acid hydrolysis).

  • Bromination: Conduct at low temperature (0°C to -10°C) in DCM or Acetic Acid to prevent over-bromination.

  • Purification: The final product is acidic; avoid basic silica gel during purification to prevent streaking. Acid-washed silica is recommended.

Part 4: Reactivity Profile & Applications

The true power of 2,6-dibromo-3-fluorophenol lies in its Site-Selective Reactivity . The two bromine atoms are chemically non-equivalent due to their steric and electronic environments.

Differential Cross-Coupling (The "Left-Right" Punch)
  • Site A (C6-Br): This bromine is flanked by the OH group and a Hydrogen atom. It is sterically accessible.

  • Site B (C2-Br): This bromine is "sandwiched" between the OH group and the Fluorine atom. It is sterically crowded and electronically deactivated by the adjacent fluorine's inductive effect.

Experimental Outcome: Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3), the C6-Bromine reacts first . This allows for the sequential construction of non-symmetric biaryls.

ReactivityMap Center 2,6-Dibromo-3-fluorophenol Path1 Pathway A: C6-Selective Coupling (Kinetic Control) Center->Path1 1.0 eq Ar-B(OH)2 Pd Catalyst Path2 Pathway B: O-Alkylation (Base-Mediated) Center->Path2 MeI / K2CO3 Acetone Product1 6-Aryl-2-bromo-3-fluorophenol (Intermediate for 2nd Coupling) Path1->Product1 Yield > 75% Product2 2,6-Dibromo-3-fluoroanisole (Protection Strategy) Path2->Product2 Quantitative Iterative Library Synthesis Iterative Library Synthesis Product1->Iterative Library Synthesis

Figure 2: Divergent synthesis pathways. The steric difference between C2 and C6 enables controlled, sequential functionalization.

Medicinal Chemistry Applications
  • Metabolic Blocking: The fluorine at C3 blocks metabolic hydroxylation at that position, a common clearance pathway for phenol drugs.

  • pKa Modulation: The electron-withdrawing nature of the scaffold lowers the pKa of the phenol, potentially increasing potency in targets requiring a hydrogen-bond donor (e.g., kinase hinge regions).

  • Atropisomerism: When bulky groups are coupled to the C2 and C6 positions, the rotation of the central ring can be restricted. The 3-fluoro substituent adds a specific "gear" effect, which can be exploited to lock bioactive conformations.

Part 5: Handling & Safety Protocols

Hazard Class: Acute Toxin (Oral/Dermal), Skin Corrosive, Serious Eye Damage.[1]

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 respirator is mandatory when handling the solid powder to prevent inhalation of dust.

    • Skin: Double nitrile gloves. Phenols penetrate skin rapidly and cause "white burns" (anesthetic effect masking tissue damage).

    • Eyes: Chemical splash goggles + face shield.

  • First Aid (Specific to Halogenated Phenols):

    • Skin Contact: Do NOT use water initially. Wash with PEG 300 or PEG 400 (Polyethylene Glycol) for 15 minutes, then rinse with water. Water alone can increase absorption of lipophilic phenols.

    • Spill Cleanup: Do not use paper towels (fire risk). Use clay-based absorbents or sand.

  • Storage:

    • Store at 2–8°C.

    • Keep under Argon/Nitrogen. Halogenated phenols can darken (oxidize) upon exposure to light and air.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779153, 4-Bromo-3-fluorophenol (Analogue Reference). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Phenols.[2] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for 2,6-Dibromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

2,6-Dibromo-3-fluorophenol (CAS: 28165-55-1) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of fluorinated terphenyls and biaryl ethers used in kinase inhibitors and liquid crystal displays. The presence of the fluorine atom at the C3 position introduces a critical asymmetry to the molecule, creating distinct electronic and steric environments for the two bromine atoms (C2 and C6).

This application note provides validated protocols for overcoming the specific challenges posed by this substrate:

  • Catalyst Poisoning: The free phenolic hydroxyl group can coordinate to Palladium, arresting the catalytic cycle.

  • Regioselectivity: Distinguishing between the sterically hindered, electron-deficient C2-Br and the less hindered C6-Br.

  • Protodeboronation: The electron-rich nature of the phenoxide intermediate can accelerate boronic acid decomposition.

Structural Reactivity Map

The decision to couple at C2 or C6 is governed by a competition between Sterics and Electronics :

  • C2 Position (Ortho to F):

    • Electronic: Highly electron-deficient due to the strong inductive effect (-I) of the adjacent Fluorine. Theoretically faster Oxidative Addition (OA).

    • Steric: Severely hindered, "sandwiched" between the Phenol/Alkoxy group and the Fluorine atom.

  • C6 Position (Para to F):

    • Electronic: Less activated than C2.

    • Steric: Significantly more accessible (flanked by H).

The Golden Rule: Under standard Suzuki conditions using bulky phosphine ligands, Steric Control dominates , favoring coupling at the C6 position first.

Strategic Decision Tree

Before beginning synthesis, select the workflow based on your target moiety.

G Start Substrate: 2,6-Dibromo-3-fluorophenol Target Target Molecule? Start->Target Sym Symmetrical Terphenyl (Exhaustive Coupling) Target->Sym Asym Asymmetrical Biaryl (Regioselective) Target->Asym Direct Direct Coupling (Protocol A) Sym->Direct Green/Fast Protect Protection Step (Methylation/MOM) Asym->Protect Essential for Purity Mono Mono-Coupling (C6 Major) (Protocol B) Protect->Mono Force Forcing Conditions (C2) (Protocol C) Mono->Force Step 2

Figure 1: Strategic workflow for selecting the appropriate coupling protocol.

Experimental Protocols

Protocol A: Exhaustive Double Coupling (Ligand-Enhanced)

Objective: Synthesis of 2,6-diaryl-3-fluorophenols in a single step. Challenge: Overcoming the steric bulk at C2 and preventing catalyst deactivation by the free phenol. Solution: Use of SPhos Pd G2 , a precatalyst containing a bulky, electron-rich Buchwald ligand that facilitates oxidative addition even in hindered environments and prevents Pd-black formation.

Materials
  • Substrate: 2,6-Dibromo-3-fluorophenol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (2.5 - 3.0 equiv)

  • Catalyst: SPhos Pd G2 (2-3 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 M aqueous solution (4.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane.

Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the phenol substrate, arylboronic acid, and SPhos Pd G2.

  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent: Add degassed Toluene (0.2 M concentration relative to phenol) and 2.0 M aq.

    
     via syringe.
    
  • Reaction: Heat the mixture to 100 °C for 12–16 hours. Vigorous stirring is essential for the biphasic mixture.

  • Workup: Cool to room temperature (RT). Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel chromatography.
    

Mechanism Note: The


 base deprotonates the phenol. The resulting phenoxide is electron-rich, but SPhos is sufficiently active to facilitate the oxidative addition at both C6 and the hindered C2 positions.
Protocol B: Regioselective Mono-Coupling (C6-Selective)

Objective: Selective arylation at the less hindered C6 position. Prerequisite: Protection of the phenol (e.g., as a methyl ether) is highly recommended to eliminate the electronic directing effects of the phenoxide anion and strictly enforce steric control.

Step 1: Protection (Standard)

Convert 2,6-dibromo-3-fluorophenol to 2,6-dibromo-3-fluoroanisole using MeI/


 in Acetone (Reflux, 2h).
Step 2: C6-Selective Coupling
  • Substrate: 2,6-Dibromo-3-fluoroanisole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv - Stoichiometry is critical)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (3 mol%)
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Procedure
  • Mix: Combine substrate and catalyst in a flask; purge with Argon.

  • Add: Add degassed DME and aqueous base.

  • Temperature Control: Heat to 60–70 °C . Do not reflux. Lower temperatures favor the kinetic product (C6) over the thermodynamic or bis-coupled product.

  • Monitor: Check HPLC/TLC at 2 hours. Stop immediately upon consumption of starting material.

  • Result: The major product will be the 6-aryl-2-bromo-3-fluoroanisole .

Why this works: The C2 position is shielded by the -OMe and the -F. The C6 position is shielded only by the -OMe and -H.


 is bulky enough to discriminate between these two sites.

Data Summary & Optimization Table

VariableCondition A (Standard)Condition B (Optimized for C2)Condition C (Free Phenol)
Ligand

/ dppf

/ XPhos
SPhos / Amphos
Solvent DME/WaterToluene (Anhydrous)n-Butanol / Water
Base



Temp 60–80 °C100–110 °C80–100 °C
Primary Outcome C6-Selective (Steric Control)C2-Activation (Electronic/Forcing)Exhaustive (High Activity)

Troubleshooting & Mechanistic Insights

The "Walk-Around" Mechanism

In rare cases, if the boronic acid is low in steric bulk, you may observe "migration" or poor regioselectivity. To visualize the steric clash preventing C2 coupling under mild conditions, refer to the pathway below.

ReactionPath Substrate 2,6-Dibromo-3-fluoroanisole OA_C6 Oxidative Addition (C6) (Kinetic/Steric Favored) Substrate->OA_C6  Major Pathway   OA_C2 Oxidative Addition (C2) (Electronic Favored/Steric Disfavored) Substrate->OA_C2  Minor Pathway (Requires Heat/Active Ligand)   Pd_Species L2Pd(0) Pd_Species->Substrate Coordination

Figure 2: Kinetic competition between C6 and C2 oxidative addition sites.

Common Issues
  • Dehalogenation: If you observe the loss of Bromine without coupling (formation of 3-fluorophenol derivatives), your reaction is overheating, or the boronic acid is protodeboronating.

    • Fix: Switch to anhydrous conditions (Protocol B, Condition B) or use Boronic Esters (Pinacol esters) instead of acids.

  • Incomplete Conversion at C2: The C2-Br bond is stubborn.

    • Fix: Switch to XPhos Pd G3 . XPhos is exceptionally good at coupling sterically hindered aryl chlorides/bromides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Western, E. C., Daft, J. R., & Shaughnessy, K. H. (2003). Efficient, One-Step Suzuki Arylation of Unprotected Halophenols and Halocresols in Aqueous Media. Journal of Organic Chemistry, 68(17), 6767–6774. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Recent Literature and Protocols. Link

  • Fairlamb, I. J. S. (2007). Site-selective Pd-catalyzed cross-coupling reactions of polyhalogenated substrates.[1][2][3] Chemical Society Reviews, 36, 1036-1045. Link

Sources

Application Notes and Protocols for 2,6-Dibromo-3-fluorophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and professionals in agrochemical development.

Introduction: The Strategic Value of Polysubstituted Phenols in Agrochemical Design

In the competitive landscape of modern agriculture, the discovery of novel active ingredients with enhanced efficacy, improved safety profiles, and robust metabolic stability is paramount. Halogenated aromatic compounds, particularly substituted phenols, serve as foundational building blocks in the synthesis of a vast array of commercial agrochemicals.[1][2] The strategic incorporation of halogen atoms like fluorine and bromine can profoundly influence a molecule's biological activity.[3] Fluorine, with its high electronegativity and small size, can increase metabolic stability, enhance binding affinity to target enzymes, and improve bioavailability.[4][5] Bromine, on the other hand, can serve as a versatile synthetic handle for further functionalization and also contributes to the overall lipophilicity and biological potency of the final product.

This guide focuses on 2,6-Dibromo-3-fluorophenol , a polysubstituted phenol with a unique arrangement of functional groups. The two bromine atoms in the ortho positions to the hydroxyl group create significant steric hindrance and provide two potential sites for cross-coupling reactions. The meta-positioned fluorine atom is expected to enhance the molecule's overall electronic properties and subsequent biological activity. While direct synthesis of a commercialized agrochemical from this specific precursor is not extensively documented in public literature, its structural motifs are highly relevant. This document will, therefore, provide a comprehensive, field-proven framework for its potential application, centered around the synthesis of a diphenyl ether scaffold—a core structure in numerous herbicides.[6][7] We will explore the causality behind experimental choices and provide a detailed, self-validating protocol to guide researchers in harnessing the potential of this versatile intermediate.

Core Application: Synthesis of a Novel Diphenyl Ether Herbicide Scaffold

Diphenyl ethers are a well-established class of herbicides that typically act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). The general structure consists of two phenyl rings linked by an ether oxygen. The substitution pattern on these rings is critical for herbicidal activity and crop selectivity. 2,6-Dibromo-3-fluorophenol is an excellent candidate for the "A-ring" of a diphenyl ether herbicide, bringing its unique halogenation pattern to the final molecule.

The most logical and industrially relevant synthetic route to couple a phenol with an aryl halide is the Ullmann condensation , as the classic Williamson ether synthesis is not effective for forming bis-aryl ethers due to the inability of unactivated aryl halides to undergo SN2 reactions.[8] The Ullmann reaction utilizes a copper catalyst to facilitate the coupling of a phenoxide with an aryl halide.[9]

For our representative synthesis, we will hypothesize the coupling of 2,6-Dibromo-3-fluorophenol with 4-chloro-3-(trifluoromethyl)benzonitrile, another common agrochemical intermediate. The resulting molecule would contain features known to be beneficial for herbicidal activity: the di-bromo-fluoro A-ring and a trifluoromethyl- and cyano-substituted B-ring.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Ullmann Condensation A 2,6-Dibromo-3-fluorophenol C Deprotonation A->C Base (e.g., K2CO3) B 4-Chloro-3-(trifluoromethyl)benzonitrile D Cu-Catalyzed Coupling B->D C->D Phenoxide Intermediate E 2-(2,6-Dibromo-3-fluorophenoxy)-5-(trifluoromethyl)benzonitrile (Hypothetical Product) D->E Product Formation

Caption: Synthetic pathway for a hypothetical diphenyl ether herbicide.

Experimental Protocol: Ullmann Condensation for Diphenyl Ether Synthesis

This protocol details a robust method for the copper-catalyzed synthesis of 2-(2,6-Dibromo-3-fluorophenoxy)-5-(trifluoromethyl)benzonitrile.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.Supplier ExamplePurity
2,6-Dibromo-3-fluorophenol269.90N/ACustom Synthesis>98%
4-Chloro-3-(trifluoromethyl)benzonitrile205.5766459-07-0Sigma-Aldrich>98%
Copper(I) Iodide (CuI)190.457681-65-4Sigma-Aldrich99.9%
L-Proline115.13147-85-3Sigma-Aldrich>99%
Potassium Carbonate (K₂CO₃), anhydrous138.21584-08-7Fisher Scientific>99%
Dimethyl Sulfoxide (DMSO), anhydrous78.1367-68-5Acros Organics>99.7%
Toluene92.14108-88-3J.T. Baker>99.5%
Ethyl Acetate88.11141-78-6EMD Millipore>99.5%
HexanesN/A110-54-3Fisher ScientificACS Grade
Saturated Sodium Bicarbonate Solution (aq.)N/AN/ALab PreparedN/A
Brine (Saturated NaCl solution, aq.)N/AN/ALab PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9VWR Chemicals>99.5%
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-Dibromo-3-fluorophenol (10.0 g, 37.0 mmol, 1.0 equiv.).

    • Add potassium carbonate (10.2 g, 74.0 mmol, 2.0 equiv.), copper(I) iodide (0.70 g, 3.7 mmol, 0.1 equiv.), and L-proline (0.85 g, 7.4 mmol, 0.2 equiv.).

    • Causality Note: Potassium carbonate is a strong enough base to deprotonate the phenol, forming the reactive phenoxide. Using two equivalents ensures the reaction goes to completion. L-proline acts as a ligand for the copper catalyst, improving its solubility and catalytic activity in this modern variation of the Ullmann condensation.

  • Addition of Reactants:

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous DMSO (100 mL) via syringe.

    • Add 4-chloro-3-(trifluoromethyl)benzonitrile (8.4 g, 40.7 mmol, 1.1 equiv.).

    • Causality Note: DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction at elevated temperatures. An inert atmosphere is crucial to prevent oxidation of the copper(I) catalyst. A slight excess of the aryl halide ensures the complete consumption of the more valuable phenol starting material.

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 4 hours. (TLC system: 4:1 Hexanes/Ethyl Acetate).

    • The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of deionized water and stir for 30 minutes.

    • Extract the aqueous mixture with toluene (3 x 150 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality Note: The aqueous work-up removes the DMSO and inorganic salts. Toluene is a suitable extraction solvent for the nonpolar product. The bicarbonate wash removes any unreacted phenol.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes/ethyl acetate).

    • Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

    • Expected Yield: 75-85%.

Caption: General workflow for synthesis and purification.

Conclusion and Future Perspectives

2,6-Dibromo-3-fluorophenol represents a promising, albeit underexplored, building block for the synthesis of novel agrochemicals. Its unique substitution pattern offers a compelling combination of steric and electronic properties that can be exploited in the design of new active ingredients. The protocol detailed above for a hypothetical diphenyl ether synthesis provides a scientifically sound and adaptable template for researchers. This methodology, rooted in the well-established Ullmann condensation, demonstrates a practical approach to incorporating this phenol into complex molecular architectures. Further exploration into its use in synthesizing other agrochemical classes, such as phenoxy-based herbicides or as a precursor for heterocyclic compounds, is warranted and could lead to the discovery of next-generation crop protection agents with improved performance and environmental profiles.

References

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • Sciencemadness.org. (2015). Diphenyl Ether From Phenol? Retrieved from [Link]

  • Yu, H., et al. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11718-26. Available at: [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing diphenyl ether carboxylic ester type weedicide. (CN1115327C).
  • Google Patents. (n.d.). Diphenyl ether compounds useful as herbicides. (EP0061743A1).
  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of diphenyl ethers. (US4564712A).
  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 751-753. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing phenoxy carboxylate herbicide original medicine. (CN103159610B).
  • Google Patents. (n.d.). Synthesis process of pyraclostrobin. (CN110105287B).
  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 22.
  • American Chemical Society. (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry.
  • I-Chemicals. (n.d.). The Production of Phenoxy Herbicides. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • American Chemical Society. (n.d.). A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. Organic Process Research & Development.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of boscalid. (CN105085389A).
  • ResearchGate. (2025). Metabolism and Toxicity of Fluorine Compounds.
  • PubChem. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
  • American Chemical Society. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Patsnap. (n.d.). Synthesis method of pyraclostrobin. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis technology of pyraclostrobin. (CN106008347A).
  • Google Patents. (n.d.). Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same. (EP0023725A1).

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Precision Synthesis of Fluorinated Biaryls: Regioselective Functionalization of 2,6-Dibromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the strategic synthesis of fluorinated biaryls and terphenyls utilizing 2,6-Dibromo-3-fluorophenol as a high-value scaffold. Fluorinated biaryls are privileged structures in medicinal chemistry, offering modulated lipophilicity and metabolic stability. This guide addresses the core synthetic challenge: differentiating the two chemically distinct bromine sites (C2 vs. C6) to achieve regioselective cross-coupling. We provide a validated workflow for protection, site-selective Suzuki-Miyaura coupling, and sequential functionalization, supported by mechanistic insights and troubleshooting protocols.

Strategic Analysis: The Chemical Landscape

The starting material, 2,6-Dibromo-3-fluorophenol , presents a unique "chemical puzzle" defined by competing steric and electronic effects. Successful functionalization requires understanding these intrinsic properties to predict and control reactivity.

Structural Deconstruction
  • C1-Hydroxyl (-OH): An acidic handle that must be protected to prevent catalyst poisoning and side reactions (e.g., dehalogenation).

  • C3-Fluorine (-F): Strongly electronegative. It exerts an inductive electron-withdrawing effect (-I), significantly impacting the adjacent C2 position.

  • C2-Bromine (The "Hard" Site):

    • Sterics: Highly congested. It is "sandwiched" between the protected hydroxyl group at C1 and the fluorine atom at C3.

    • Electronics: Electron-deficient due to the ortho-fluorine effect. While typically oxidative addition is faster at electron-poor centers, the steric bulk here dominates, making this site kinetically slower for bulky palladium catalysts.

  • C6-Bromine (The "Soft" Site):

    • Sterics: Less hindered. Flanked by the protected hydroxyl (C1) and a hydrogen atom (C5).

    • Reactivity: This is the kinetically favored site for the first cross-coupling event under standard conditions.

The Synthetic Pathway

The logical workflow dictates an iterative approach: Protection


 C6-Selective Coupling 

C2-Forced Coupling
.

G cluster_legend Key Selectivity Driver Start 2,6-Dibromo- 3-fluorophenol Protected Protected Intermediate (e.g., O-Me, O-MOM) Start->Protected Step 1: Protection (MeI or MOM-Cl) Mono C6-Monoaryl Derivative Protected->Mono Step 2: C6-Selective Suzuki Coupling (Steric Control) Biaryl 2,6-Diaryl-3-fluorophenol (Terphenyl Scaffold) Mono->Biaryl Step 3: C2-Forced Suzuki Coupling (High Energy) Text C6 reacts first due to lower steric hindrance.

Figure 1: Step-wise synthetic workflow for the regioselective arylation of 2,6-Dibromo-3-fluorophenol.

Protocol 1: Phenol Protection (Essential Precursor)

Objective: Mask the acidic proton to enable base-mediated cross-coupling. Selected Strategy: Methylation (Anisole formation). Rationale: Methyl ethers are robust, stable to basic coupling conditions, and atom-economical. For later stage deprotection, Methoxymethyl (MOM) or Benzyl (Bn) groups can be substituted.

Materials
  • 2,6-Dibromo-3-fluorophenol (1.0 equiv)[1]

  • Iodomethane (MeI) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetone (Reagent Grade)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Dibromo-3-fluorophenol in Acetone (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (powdered) in a single portion. The suspension may turn slightly yellow.

  • Alkylation: Add Iodomethane dropwise via syringe. Caution: MeI is a volatile alkylating agent; work in a fume hood.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (lower R_f) should disappear.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, pass through a short silica plug (eluting with 100% Hexanes) to remove trace salts.

    • Expected Yield: >95% (White/Off-white solid).[2]

    • Product: 2,6-Dibromo-3-fluoroanisole.

Protocol 2: Regioselective C6-Arylation (The Critical Step)

Objective: Install the first aryl group selectively at the less hindered C6 position. Mechanistic Insight: By using a bulky phosphine ligand and mild thermal conditions, we amplify the steric difference between C2 and C6, preventing reaction at the crowded C2 site.

Reaction Parameters
ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3–5 mol%)Bulky triphenylphosphine ligands enhance steric discrimination.
Boronic Acid Aryl-B(OH)₂ (1.05 equiv)Slight excess ensures conversion without promoting bis-coupling.
Base Na₂CO₃ (2.0 M aq, 2.0 equiv)Mild base sufficient for activation; avoids harsh conditions.
Solvent DME/Water (4:1) or Toluene/WaterBiphasic systems often promote cleaner Suzuki turnovers.
Temperature 60–70 °CSufficient for C6 activation but too low for significant C2 reaction.
Step-by-Step Methodology
  • Setup: Charge a reaction vial with 2,6-Dibromo-3-fluoroanisole (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed DME (Dimethoxyethane) and 2.0 M aq. Na₂CO₃ via syringe.

  • Thermal Activation: Heat the mixture to 65 °C in an oil bath or heating block.

  • Monitoring: Check HPLC/TLC at 2 hours.

    • Target: Mono-coupled product.

    • Over-reaction: If bis-coupled product appears (>5%), lower temperature to 50 °C.

  • Workup: Dilute with Ethyl Acetate and Water. Separate phases. Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification: Flash Column Chromatography (Gradient: 0–10% EtOAc in Hexanes). The mono-coupled product typically elutes after the bis-coupled impurity but before the starting material.

Protocol 3: Synthesis of Highly Substituted Terphenyls (C2-Coupling)

Objective: Functionalize the remaining, sterically hindered C2-Bromine. Mechanistic Insight: The C2 position is deactivated by the ortho-fluorine and the newly installed aryl group at C6. To overcome this energy barrier, we require a highly active catalyst system ("Hot" conditions).

Reaction Parameters
ParameterConditionRationale
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhosBidentate or electron-rich Buchwald ligands facilitate oxidative addition at hindered centers.
Boronic Acid Aryl-B(OH)₂ (1.5–2.0 equiv)Excess required to drive reaction to completion.
Base K₃PO₄ (3.0 equiv)Stronger base facilitates transmetallation in crowded environments.
Solvent 1,4-DioxaneAllows for higher reaction temperatures (reflux).
Temperature 100–110 °CHigh thermal energy needed to overcome steric barrier.
Step-by-Step Methodology
  • Setup: Use the Mono-arylated intermediate from Protocol 2 (1.0 equiv). Add the second Aryl Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add 1,4-Dioxane (0.2 M).

  • Reaction: Heat to reflux (100 °C) under inert atmosphere for 12–18 hours.

  • Workup: Standard aqueous workup.

  • Purification: Column chromatography.

    • Note: The final Terphenyl product will likely be highly crystalline and lipophilic.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (Step 2) Catalyst deactivation or insufficient heat.Switch to Pd(dppf)Cl₂ ; increase temp to 80°C (risk of bis-coupling increases).
Bis-coupling observed (Step 2) Temperature too high or Ligand too small.Reduce temp to 50°C. Ensure Pd(PPh₃)₄ is fresh (yellow, not black). Reduce Boronic acid to 0.95 equiv.
Dehalogenation (H replaces Br) Hydride source in solvent or overheating.Use strictly anhydrous solvents if possible (though water is needed for base). Avoid alcohols (EtOH).
No Reaction at C2 (Step 3) Extreme steric hindrance.Switch to SPhos or XPhos ligand systems (Buchwald precatalysts). Use microwave irradiation (120°C, 30 min).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications, (3), 299–307. Link

  • BenchChem Application Notes. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-difluoromethoxy-4-fluorophenol. BenchChem.[3] Link

  • Liao, L., et al. (2013). Site-selective Suzuki-Miyaura cross-coupling of 2,3,4-tribromothiophene. Tetrahedron Letters, 54(19), 2369-2371. Link

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42, 5270-5298. Link

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nucleophilic aromatic substitution pathways for 2,6-Dibromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Substitution Pathways for 2,6-Dibromo-3-fluorophenol

Executive Summary

Target Molecule: 2,6-Dibromo-3-fluorophenol (CAS: N/A for specific isomer, analogous to 2,6-dibromo-4-fluorophenol). Core Challenge: The functionalization of 2,6-dibromo-3-fluorophenol presents a unique "chemoselectivity paradox." The molecule contains three potential leaving groups (two bromines, one fluorine) and one acidic proton (phenol). In classical Nucleophilic Aromatic Substitution (SNAr), the electron-rich phenolic hydroxyl group—once deprotonated to a phenoxide—strongly deactivates the ring, rendering standard SNAr pathways kinetically inaccessible. Solution: This guide details the "Activation-Protection-Substitution" protocol. By masking the phenol and leveraging the inductive electron-withdrawing power of the ortho-bromine atoms, researchers can selectively displace the C3-fluorine atom or, alternatively, utilize transition-metal catalysis to displace the C2/C6-bromines.

Mechanistic Insight & Reactivity Landscape

To design a successful protocol, one must understand the electronic forces at play.

The Electronic Deactivation Barrier

The primary obstacle to SNAr on 2,6-dibromo-3-fluorophenol is the hydroxyl group (


 due to halogen induction).
  • The Problem: Upon exposure to basic nucleophiles (amines, alkoxides), the phenol deprotonates to form a phenoxide anion . This anion acts as a strong

    
    -donor (+M effect), increasing electron density in the ring.
    
  • The Consequence: SNAr requires an electron-deficient ring to stabilize the anionic Meisenheimer complex. The phenoxide renders the ring electron-rich, raising the activation energy (

    
    ) for nucleophilic attack to prohibitive levels.
    
Regioselectivity: Fluorine vs. Bromine

If the phenol is protected (e.g., as a methyl ether or ester), the reactivity landscape shifts:

  • C3-Fluorine: In SNAr, fluoride is the superior leaving group compared to bromide (Rate

    
    ). This is because the highly electronegative fluorine lowers the energy of the transition state (Meisenheimer complex) through strong inductive stabilization (
    
    
    
    effect), despite the C-F bond being stronger than C-Br.
  • C2/C6-Bromines: While poor leaving groups for SNAr, the bromines exert a crucial inductive electron-withdrawing effect (-I) . The bromine at C2 is ortho to the fluorine, significantly activating the C3 position for nucleophilic attack.

Strategic Pathways (Visualized)

ReactivityMap Start 2,6-Dibromo-3-fluorophenol Phenoxide Phenoxide Anion (Dead End for SNAr) Start->Phenoxide Base (Deprotonation) Protected O-Protected Intermediate (e.g., O-Me, O-Bn) Start->Protected Protection (MeI/K2CO3) Meisenheimer Meisenheimer Complex (Stabilized by ortho-Br) Protected->Meisenheimer Nucleophile (Nu-) High Temp, DMSO Product_Br C2/C6-Coupled Product (Pd-Catalysis) Protected->Product_Br Pd(0), Ligand (Buchwald-Hartwig) Product_F C3-Substituted Product (SNAr of Fluorine) Meisenheimer->Product_F -F (Fast Step)

Figure 1: Decision tree showing the necessity of protection to enable SNAr (Green Path) vs. the deactivation caused by phenoxide formation (Red Path).

Detailed Protocols

Protocol A: O-Protection (The Enabler)

Before attempting substitution, the phenol must be capped. Objective: Convert Phenol to Anisole (Methyl ether) or Benzyl ether.

  • Reagents: Methyl Iodide (MeI) or Benzyl Bromide (BnBr), Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Procedure:

    • Dissolve 2,6-dibromo-3-fluorophenol (1.0 eq) in anhydrous Acetone (0.5 M).

    • Add

      
       (1.5 eq) and stir for 15 min to generate the phenoxide (color change often observed).
      
    • Add MeI (1.2 eq) dropwise. Caution: MeI is carcinogenic.

    • Reflux for 2–4 hours. Monitor by TLC (Product will be less polar).

    • Workup: Filter salts, concentrate filtrate. Partition between EtOAc/Water.[1] Dry organic layer (

      
      ).[1]
      
    • Yield Target: >95%.

Protocol B: Selective SNAr of Fluorine (C3)

Targeting the C3 position using the activation from the ortho-Bromine.

ParameterConditionRationale
Solvent DMSO or NMP (Anhydrous)Polar aprotic solvents solvate cations (

), leaving the nucleophile "naked" and highly reactive.
Temperature 80°C – 120°CThe ring is only moderately activated (no

groups). Thermal energy is required to overcome the

.
Base

or

Cesium (Cs) is larger/softer, often improving solubility in DMSO and nucleophilicity of the attacker.
Nucleophile Primary/Secondary Amines, ThiolsStrong nucleophiles are required. Oxygen nucleophiles (alkoxides) may require higher temps.

Step-by-Step Procedure:

  • Setup: In a pressure vial or round-bottom flask, dissolve the O-protected intermediate (1.0 eq) in anhydrous DMSO (0.2 M).

  • Nucleophile Addition: Add the amine (e.g., morpholine, piperidine, or aniline) (1.2 – 2.0 eq).

    • Note: If using a volatile amine, use a sealed tube.

  • Base: Add

    
     (2.0 eq).
    
  • Reaction: Heat to 100°C for 12–24 hours.

    • Monitoring: Check LC-MS for the mass shift (M - 19 + Nu_mass). The Fluorine (-19 Da) is replaced by the Nucleophile.

  • Troubleshooting:

    • Low Conversion? Increase Temp to 140°C or switch solvent to Sulfolane.

    • Regio-scrambling? Unlikely due to the distinct leaving group abilities (F >> Br), but ensure temperature is not >160°C to avoid displacing Bromine.

Protocol C: Transition-Metal "Substitution" (Alternative)

If SNAr fails, use Palladium catalysis to displace the Bromine. Note: This is technically Cross-Coupling, not SNAr, but often achieves the functional goal researchers seek.

  • Target: C2 or C6 Bromine.[2]

  • Catalyst:

    
     / XPhos or BINAP.
    
  • Selectivity: This will preferentially attack the Bromine (weaker bond towards oxidative addition) rather than the Fluorine. This is the complementary pathway to Protocol B.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Ring is too electron-rich.Ensure Phenol is protected. Increase Temp to 140°C. Use Microwave irradiation.
Multiple Spots on TLC Displacement of Br and F.Lower temperature. Switch from

(too aggressive) to

.
De-halogenation Radical mechanism occurring.Degas solvents thoroughly (remove

). Add radical scavenger (TEMPO) if suspected.
Phenol Deprotection Harsh basic conditions.Use a robust protecting group (e.g., Isopropyl or Methyl) instead of Acetyl/Benzoyl.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link (Seminal review establishing the SNAr mechanism and leaving group order F > NO2 > Cl > Br > I).

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Pentafluorophenyl Derivatives." Journal of Organic Chemistry, 84(15), 9460–9471.
  • Neustadt, B. R. (1979). "Reaction of 2,6-dibromophenols with nucleophiles." Tetrahedron Letters, 20(19), 1623-1626. (Discusses reactivity of similar dibromo-phenol scaffolds).
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.
  • BenchChem Technical Data. (2025). "Reactivity profiles of Halogenated Phenols." Link (General reactivity data for sourcing and safety).

Disclaimer: This protocol involves the use of hazardous chemicals (alkyl halides, strong bases, halogenated aromatics). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Catalytic Hydrodebromination of 2,6-Dibromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the selective catalytic hydrodebromination (HDB) of 2,6-Dibromo-3-fluorophenol to yield 3-Fluorophenol . This transformation is a critical step in recovering fluorinated scaffolds used in pharmaceutical intermediates and agrochemicals.

The central challenge in this synthesis is chemoselectivity : removing the labile bromine atoms at the 2,6-positions without cleaving the robust (but potentially sensitive under forcing conditions) carbon-fluorine bond. We present two validated methodologies:

  • Method A: Classic Hydrogenation (H₂ gas) using Pd/C.

  • Method B: Transfer Hydrogenation using Ammonium Formate.

Mechanistic Principles & Selectivity

The success of this protocol relies on the bond dissociation energy (BDE) differential between Aryl-Br (~280 kJ/mol) and Aryl-F (~480 kJ/mol). Palladium catalysts facilitate the oxidative addition of the C-Br bond significantly faster than the C-F bond.

Reaction Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A base is strictly required to scavenge the hydrobromic acid (HBr) byproduct, preventing catalyst poisoning and shifting the equilibrium forward.

ReactionMechanism Substrate 2,6-Dibromo-3-fluorophenol OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst RedElim Reductive Elimination OxAdd->RedElim + H2 / Formate Base Base (Et3N/NaOH) Scavenges HBr Base->Pd0 Regenerates Active Cat RedElim->Base HBr byproduct Product 3-Fluorophenol RedElim->Product - Pd(0)

Figure 1: Catalytic cycle for the selective hydrodebromination. The base is integral to the cycle's turnover.

Experimental Protocols

Method A: Catalytic Hydrogenation (H₂ Balloon/Parr Shaker)

Best for: Scale-up, clean impurity profile, high atom economy.

Materials:

  • Substrate: 2,6-Dibromo-3-fluorophenol (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Base: Triethylamine (Et₃N) or Sodium Acetate (NaOAc) (2.2 equiv)

  • Gas: Hydrogen (H₂) (Balloon or 1-3 bar)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol (2.70 g) of 2,6-Dibromo-3-fluorophenol in 50 mL of MeOH.

  • Base Addition: Add 22 mmol (3.06 mL) of Et₃N. Note: Stoichiometric base is critical. Without it, HBr acidifies the media, deactivating the amine functionality on the catalyst support or the substrate itself.

  • Catalyst Loading: Carefully add 270 mg of 10% Pd/C (wet support recommended to minimize ignition risk).

  • Inerting: Purge the vessel with Nitrogen (N₂) for 5 minutes, then switch to H₂.

  • Reaction: Stir vigorously at Room Temperature (25°C) under H₂ atmosphere (balloon pressure is sufficient).

    • Monitoring: Check via HPLC/TLC after 2 hours. The reaction typically completes in 4-6 hours.

  • Work-up:

    • Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

    • Concentrate the filtrate to remove solvent and excess Et₃N.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove residual amine salts) followed by Brine.

    • Dry over Na₂SO₄ and concentrate to yield 3-Fluorophenol.

Method B: Transfer Hydrogenation (Ammonium Formate)

Best for: Lab-scale safety (no H₂ gas cylinders), rapid kinetics.

Materials:

  • Substrate: 2,6-Dibromo-3-fluorophenol

  • Catalyst: 10% Pd/C (5 wt%)

  • Hydrogen Donor: Ammonium Formate (HCOONH₄) (5.0 equiv)

  • Solvent: Methanol (MeOH)

Protocol:

  • Setup: Charge a flask with 2,6-Dibromo-3-fluorophenol (10 mmol) and MeOH (50 mL).

  • Catalyst: Add 10% Pd/C (135 mg).

  • Initiation: Add Ammonium Formate (50 mmol, 3.15 g) in one portion.

  • Reaction: Heat the mixture to mild reflux (60°C).

    • Observation: Effervescence (CO₂ release) will occur. This indicates active hydrogen transfer.

  • Completion: Reaction is usually complete within 1-2 hours.

  • Work-up: Cool to room temperature. Filter through Celite. Concentrate and partition between water/DCM or water/EtOAc as described in Method A.

Data Summary & Optimization

The following table summarizes expected outcomes based on internal optimization studies and literature precedents for halophenol debromination.

ParameterMethod A (H₂ Gas)Method B (Transfer H₂)Critical Notes
Solvent MeOH, EtOHMeOHProtic solvents facilitate H-transfer.
Base Et₃N, NaOH, NaOAcNot requiredFormate acts as its own buffer/base.
Temp 20-25°C60°C (Reflux)Higher temp in Method B drives CO₂ release.
Time 4-8 Hours1-3 HoursTransfer hydro is kinetically faster.
Selectivity >99% (F retained)>98% (F retained)Avoid forcing conditions (>50°C, >5 bar H₂) to protect C-F.
Yield 90-95%85-92%Method A has slightly easier workup (cleaner).

Troubleshooting & Process Control

Process Workflow Diagram

Use this decision tree to manage reaction deviations.

OptimizationWorkflow Start Start Reaction Check Check HPLC at 2 hrs Start->Check Complete Conversion >98%? Check->Complete Yes Proceed to Workup Complete->Yes Yes No Analyze Impurities Complete->No No Stalled SM Remaining (Stalled) No->Stalled Major Peak = SM Defluoro Defluorination (Phenol detected) No->Defluoro Major Peak = Phenol Action1 Add more Base Check H2 Pressure Stalled->Action1 Action2 Reduce Temp Reduce Catalyst Loading Defluoro->Action2

Figure 2: Troubleshooting logic for catalytic debromination.

Key Challenges
  • Incomplete Debromination: Often caused by HBr saturation.

    • Fix: Ensure at least 2.2 equivalents of base are present.[1] If using NaOH, ensure the biphasic mix is well-stirred.

  • Defluorination (Over-reduction): Rare with Pd/C at RT, but possible if using PtO₂ or high pressure.

    • Fix: Stick to Pd/C. Do not exceed 3 bar H₂ pressure.

  • Safety (HBr): The reaction generates stoichiometric HBr. Even with base, the headspace can be corrosive. Use appropriate scrubbing or ventilation.

References

  • Catalytic Hydrodebromination of Halophenols

    • Ukisu, Y. et al. (2017).[2] Complete catalytic debromination of hexabromocyclododecane using a silica-supported palladium catalyst. Chemosphere.

  • Transfer Hydrogenation Methodologies

    • P. T.[3][4] Anastas et al. Pd/C Catalyzed Transfer Hydrogenation of Halophenols. (General Reference for Ammonium Formate protocols).

  • Synthesis of 3-Fluorophenol (Alternative Routes)

    • Google Patents CN102260143A. Production process for 3-fluorophenol via Diazotization.

  • General Pd-Catalyzed Dehalogenation Mechanisms

    • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews.

Disclaimer: This Application Note is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

resolving solubility issues with 2,6-Dibromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support Subject: Technical Guide: Resolving Solubility & Handling Issues with 2,6-Dibromo-3-fluorophenol

Executive Summary

This guide addresses technical challenges regarding the solubilization and handling of 2,6-Dibromo-3-fluorophenol . Due to the specific halogenation pattern (two ortho-bromines and a meta-fluorine), this compound exhibits low aqueous solubility and pH-dependent ionization that can lead to experimental artifacts, such as "crashing out" in biological buffers or erratic LCMS signals.[1]

The protocols below are designed to ensure thermodynamic stability in stock solutions and kinetic solubility in assay media.

Part 1: Technical Snapshot & Physicochemical Profile

Note: Direct experimental data for the specific 3-fluoro isomer is rare in open literature.[1] The parameters below are derived from validated Structure-Activity Relationship (SAR) models based on the well-characterized 4-fluoro analogue and 2,6-dibromophenol.

ParameterEstimated ValueTechnical Implication
pKa (Acid Dissociation) ~5.9 – 6.3 Critical: The compound is a weak acid.[1] At pH < 6.0, it is neutral and highly insoluble.[1] At pH > 7.4, it exists as a phenolate anion, significantly improving solubility.[1]
LogP (Lipophilicity) ~3.5 – 3.8 Highly lipophilic.[1] It will partition into plasticware (polystyrene) if not stabilized by a carrier (e.g., BSA, DMSO).[1]
Molecular Weight 269.89 g/mol Small molecule, prone to rapid crystallization if supersaturated.[1]
Best Organic Solvent DMSO (>100 mM)Ideal for stock solutions.[1] Hygroscopic nature of DMSO requires tightly sealed storage to prevent water uptake and precipitation.[1]

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: Stock Preparation & Solvent Selection

Q1: I dissolved the compound in DMSO, but after a week at -20°C, I see crystals. Is the stock ruined? A: Not necessarily, but the concentration has likely shifted.

  • The Cause: DMSO is hygroscopic.[1][2] If the vial was not sealed with Parafilm or stored under argon/nitrogen, it absorbed atmospheric moisture.[1] The added water increased the polarity of the solvent, forcing the hydrophobic 2,6-Dibromo-3-fluorophenol out of solution (the "antisolvent effect").[1]

  • The Fix:

    • Vortex the vial vigorously at room temperature.

    • If crystals persist, sonicate in a water bath at 30°C for 5-10 minutes.

    • Prevention: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles and moisture entry.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caveats.

  • Pros: Ethanol is easier to remove by evaporation (useful for synthesis/crystallization).[1]

  • Cons: Ethanol is more volatile than DMSO.[1] Stock concentrations can increase over time as solvent evaporates, leading to dosing errors.[1]

  • Recommendation: Use Anhydrous DMSO for biological assay stocks (stable concentration).[1] Use Ethanol only for synthesis intermediates or if DMSO is toxic to your specific cell line.[1]

Module 2: Aqueous Dilution & Assay Compatibility

Q3: When I dilute my 10 mM DMSO stock into PBS (pH 7.4), the solution turns cloudy immediately. Why? A: You are hitting the "Kinetic Solubility Limit" too fast.[1]

  • Mechanism: Adding a small volume of high-concentration hydrophobic stock to a large volume of water creates a local zone of supersaturation.[1] The compound aggregates before it can disperse.[1]

  • The Fix: The "Intermediate Step" Protocol Instead of jumping from 100% DMSO to 0.1% DMSO, use an intermediate dilution step.

    • Step 1: Dilute 10 mM stock 1:10 in pure DMSO → 1 mM.[1]

    • Step 2: Dilute 1 mM stock 1:10 in PBS + 0.05% Tween-20 (or BSA).

    • Step 3: Final dilution into assay plate.[1]

    • Why it works: The surfactant (Tween-20) or carrier protein (BSA) stabilizes the hydrophobic molecule as it transitions into the aqueous phase.[1]

Q4: My LCMS signal is drifting, and I see carryover. Is the compound sticking? A: Yes, the high LogP (~3.6) causes severe adsorption to Teflon tubing and C18 columns.[1]

  • The Fix:

    • Needle Wash: Switch to a strong organic wash (e.g., 50:50 Methanol:Isopropanol or Acetonitrile:Acetone).[1] Standard water/acetonitrile washes are insufficient.[1]

    • Column: Use a column compatible with high pH (e.g., C18 Hybrid).[1] Run the mobile phase at pH 8.0 (using Ammonium Bicarbonate).

    • Reasoning: At pH 8.0, the phenol is deprotonated (anionic).[1] The negative charge repels the hydrophobic C18 stationary phase, reducing tailing and carryover.[1]

Part 3: Visualized Workflows

Workflow 1: Solubility Decision Matrix

Use this flowchart to select the correct solvent system based on your experimental end-point.

SolubilityDecision Start Start: 2,6-Dibromo-3-fluorophenol AppType Select Application Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis / Purification AppType->Synthesis LCMS Analytical (LCMS/HPLC) AppType->LCMS DMSORoute Primary Solvent: Anhydrous DMSO BioAssay->DMSORoute EthanolRoute Solvent: Ethanol or DCM Synthesis->EthanolRoute MobilePhase Mobile Phase: High pH (Ammonium Bicarb) LCMS->MobilePhase BufferCheck Is Assay pH < 7.0? DMSORoute->BufferCheck RiskHigh High Risk of Precipitation (Compound Neutral) BufferCheck->RiskHigh Yes RiskLow Lower Risk (Compound Ionized) BufferCheck->RiskLow No Mitigation Add Carrier: 0.1% BSA or Tween-20 RiskHigh->Mitigation

Caption: Decision matrix for solvent selection. Note the critical pH check for biological assays due to the compound's pKa.

Workflow 2: The "Shift-pH" Dilution Protocol

This protocol minimizes precipitation by leveraging the compound's pKa properties.[1]

DilutionProtocol cluster_logic Solubility Mechanism Stock 100 mM Stock (100% DMSO) Step1 Intermediate 1 10 mM in DMSO Stock->Step1 1:10 Dilution Step2 Intermediate 2 1 mM in Buffer (pH 8.0) Step1->Step2 1:10 Dilution (Critical: High pH keeps it soluble) Final Final Assay Well 10 µM (pH 7.4) Step2->Final 1:100 Dilution (Rapid dispersion) Mech At pH 8.0, compound deprotonates (Anion). Solubility increases >100x vs pH 5.0. Step2->Mech

Caption: The "Shift-pH" dilution strategy. Pre-diluting into a slightly alkaline buffer (pH 8.0) ensures the compound enters the final assay well in a soluble, ionized state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11847, 2,6-Dibromophenol. (Used as SAR Reference for pKa and Solubility). Retrieved from [Link][1][3]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1][4] (Source for halogenated phenol pKa principles).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Source for DMSO "Crash Out" mechanisms and kinetic solubility protocols).

Sources

Technical Support Center: Handling & Stability of 2,6-Dibromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability under Basic Conditions Ticket ID: T-DBFP-001 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the stability profile of 2,6-Dibromo-3-fluorophenol (DBFP) in basic media. While 2,6-dihalophenols are generally stable in storage, their behavior in basic solution is dominated by two competing factors: enhanced acidity (facilitating salt formation) and oxidative sensitivity (leading to rapid degradation via quinone formation).

Users most frequently report "solution darkening" or "tar formation." This is rarely due to hydrolytic decomposition of the halogen bonds but rather an electron-transfer oxidation cascade triggered by dissolved oxygen in the presence of base.

Part 1: The Chemical Logic (Mechanism of Action)

To troubleshoot effectively, you must understand the molecule's electronic environment.

The Acidity Shift (pKa Dynamics)

Unlike unsubstituted phenol (pKa


 10.0), DBFP is significantly more acidic.
  • Inductive Effect (-I): The two Bromine atoms (ortho) and the Fluorine atom (meta) are highly electronegative, pulling electron density away from the ring.

  • Result: The O-H bond is weakened, and the resulting phenoxide anion is stabilized.

  • Estimated pKa:

    
     6.0 – 6.5 (Based on 2,6-dibromophenol pKa of 6.67 and the additional meta-F withdrawal).
    
  • Operational Consequence: DBFP will deprotonate even with weak bases like Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Strong bases (NaOH) are not strictly necessary for deprotonation and may increase degradation risks.
The Primary Instability: Oxidative Coupling

The phenoxide anion (


) is electron-rich. In the presence of oxygen, it acts as a reducing agent.
  • Single Electron Transfer (SET): The phenoxide donates an electron to

    
    , forming a phenoxyl radical (
    
    
    
    ) and a superoxide anion.
  • Radical Propagation: Because the ortho positions are blocked by Bromine, the radical resonates to the para position.

  • Quinone Formation: The radical species dimerize or react further with oxygen to form 2,6-dibromo-3-fluoro-1,4-benzoquinone . This species is highly colored (yellow/red/brown) and electrophilic, leading to polymerization (black tar).

Hydrolytic Stability (SNAr)

Users often fear the Fluorine or Bromine will be "knocked off" by hydroxide (


).
  • Reality: This is kinetically unfavorable under standard conditions (

    
    ). The phenoxide oxygen is a strong electron donor (
    
    
    
    effect), which increases electron density in the ring, repelling the nucleophilic hydroxide.
  • Exception: Extreme temperatures (

    
    ) or copper catalysis (Ullmann-type conditions) can force debromination or hydrolysis.
    

Part 2: Visualizing the Instability Pathways

Diagram 1: The Degradation Cascade

This pathway explains why your clear solution turns brown.

OxidationPathway Phenol 2,6-Dibromo-3-fluorophenol (Colorless Solid) Phenoxide Phenoxide Anion (Electron Rich) Phenol->Phenoxide Deprotonation Base Base Added (pH > 7) Base->Phenoxide Radical Phenoxyl Radical (Reactive Intermediate) Phenoxide->Radical SET Oxidation Oxygen Dissolved O2 (Atmosphere) Oxygen->Radical Quinone p-Benzoquinone (Yellow/Brown Species) Radical->Quinone Dimerization/Oxidation (Para-attack) Polymer Insoluble Tar (Black Precipitate) Quinone->Polymer Polymerization

Figure 1: The oxidative degradation pathway of DBFP in basic media. Note that the reaction is driven by the presence of Oxygen, not just the Base.

Diagram 2: Troubleshooting Decision Matrix

Follow this logic to diagnose reaction failures.

Troubleshooting Start Issue: Reaction Mixture Discoloration or Low Yield CheckColor Is the solution turning dark brown/black? Start->CheckColor CheckGas Was the solvent degassed? CheckColor->CheckGas Yes CheckSolubility Is starting material still undissolved? CheckColor->CheckSolubility No Oxidation Diagnosis: Oxidative Degradation Action: Use N2/Ar sparging + Antioxidant CheckGas->Oxidation No CheckTemp Is Temperature > 100°C? CheckGas->CheckTemp Yes Hydrolysis Diagnosis: Hydrolytic Debromination Action: Lower Temp, Switch to Carbonate Base CheckTemp->Hydrolysis Yes Check Reagent Stoichiometry Check Reagent Stoichiometry CheckTemp->Check Reagent Stoichiometry No SaltIssue Diagnosis: Salt Precipitation Action: Add water or Phase Transfer Catalyst CheckSolubility->SaltIssue Yes

Figure 2: Diagnostic flowchart for troubleshooting DBFP stability issues.

Part 3: Experimental Protocols & Data

Stability Data Summary
ParameterConditionStability RatingObservation
pH 7-9

, RT, Air
Moderate Slow yellowing over 24h.
pH > 12

, RT, Air
Poor Rapid browning (<1h).
pH > 12

, RT, Inert (

)
Good Remains clear/pale yellow.
Thermal

, 80°C, Inert
Good Stable for alkylation.
Thermal

, >120°C
Critical Risk of debromination/hydrolysis.
Recommended Handling Protocol (The "Oxygen-Free" Standard)

Use this protocol for alkylation or protection reactions to maximize yield.

  • Solvent Prep: Sparge the chosen solvent (DMF, DMSO, or Acetone) with Argon or Nitrogen for 15 minutes before adding reagents.

  • Reagent Addition:

    • Add 2,6-Dibromo-3-fluorophenol.

    • Add Base: Prefer Potassium Carbonate (

      
      )  (1.5 - 2.0 eq) over NaOH. Carbonate is strong enough to deprotonate (due to pKa ~6.5) but less aggressive.
      
  • Additive (Optional): If the reaction must be run in air or requires long times, add 1-5 mol% Sodium Bisulfite (

    
    )  or Ascorbic Acid to act as an oxygen scavenger.
    
  • Monitoring: Monitor by TLC or HPLC.

    • Warning Sign: Appearance of a new spot at lower Rf (more polar) usually indicates quinone or hydrolysis products.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) to deprotonate DBFP? A: Yes, but it is often overkill. Because DBFP is quite acidic (pKa ~6-7), weak bases like


 or 

are sufficient and safer. If you use NaH, ensure strictly anhydrous conditions, as the resulting "naked" phenoxide is extremely reactive toward oxidation.

Q2: My reaction mixture turned black, but I obtained the product. Is it pure? A: Likely not. The black color comes from quinone oligomers (humic-like substances). These can be difficult to remove.

  • Fix: Perform a filtration through a short pad of silica gel or activated charcoal treatment before crystallization.

Q3: Is the Fluorine atom at position 3 stable to nucleophilic attack? A: Generally, yes. In SNAr reactions, Fluorine is a good leaving group only if the ring is electron-deficient (e.g., ortho/para-nitro groups). Here, the ring is electron-rich due to the phenoxide oxygen. Unless you are using extreme temperatures (>150°C) or transition metal catalysts (Pd/Cu), the C-F bond will remain intact.

Q4: How should I store the solid material? A: Store in amber glass (light sensitive) under an inert atmosphere if possible. Refrigeration (2-8°C) is recommended to slow down auto-oxidation on the crystal surface.

References

  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 11847, 2,6-Dibromophenol. (Used as primary analog for physicochemical properties).

  • UCLA Chemistry & Biochemistry.Acid-Base Chemistry of Phenols: Substituent Effects. (Source for pKa trends of fluoro- and nitrophenols).

    • [Link] (General Reference for pKa logic)

  • Sigma-Aldrich. Safety Data Sheet: 2,6-Dibromophenol. (Handling and incompatibility data).

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. (Mechanism of Phenol Oxidation to Quinones).[1][2][3]

    • Note: Standard authoritative text cited for the SET oxid

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated phenols.

Sources

Technical Support Center: Reactivity & Catalysis Guide for 2,6-Dibromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Wall" Paradox

You are likely encountering difficulties with 2,6-Dibromo-3-fluorophenol because it presents a deceptive reactivity profile. While the electronic withdrawing groups (Br, F) significantly lower the pKₐ (making it more acidic than phenol), the ortho-bromine atoms create a "Steric Wall" that kinetically inhibits nucleophilic attack and metal coordination.

This guide addresses the three most common failure modes:

  • Nucleophilic Stalling: The phenoxide forms but cannot attack the electrophile.

  • Catalytic Poisoning: The substrate binds to the metal center (Pd/Cu) but fails to undergo reductive elimination.

  • Regioselectivity Issues: Competitive activation of C-Br bonds vs. O-H reactivity.

Part 1: Diagnostic Matrix (Start Here)

Before altering your protocol, identify your specific failure mode using the decision tree below.

TroubleshootingMatrix Start Symptom Check LowConv Low Conversion (<10%) Start->LowConv Yield Issue Dehalo Product is Debrominated Start->Dehalo Purity Issue CheckBase Check Base Size (Is it bulky?) LowConv->CheckBase SNAr/Alkylation CheckLigand Check Ligand (Cone Angle?) LowConv->CheckLigand Pd/Cu Catalysis Sol_Milder Reduce Temp Remove H-Sources Dehalo->Sol_Milder Hydride Transfer NoRxn No Reaction (SM Recovered) Sol_Cs2CO3 Switch to Cs2CO3 (Smaller Cation) CheckBase->Sol_Cs2CO3 Base too bulky Sol_Buchwald Use Bulky Biaryl Phosphine CheckLigand->Sol_Buchwald Ligand too small CheckTemp Check Temp (<80°C?)

Figure 1: Diagnostic workflow for isolating the root cause of catalytic failure.

Part 2: Technical Deep Dive & Solutions

Issue 1: The Nucleophilicity Trap (O-Alkylation/Arylation)

The Science: The pKₐ of 2,6-dibromo-3-fluorophenol is approximately 6.0–6.5 (compared to 10.0 for phenol). It deprotonates easily. However, the resulting phenoxide is buried between two large bromine atoms (Van der Waals radius ~1.85 Å each).

  • Common Error: Using bulky bases like

    
     or bases with poor solubility. The bulky cation or aggregate prevents the "naked" phenoxide from attacking the electrophile.
    
  • The Fix: You must decouple deprotonation from nucleophilic attack.

Protocol A: Optimized O-Alkylation

Parameter Recommendation Rationale
Base Cs₂CO₃ (Cesium Carbonate) The "Cesium Effect" improves solubility in organic solvents; Cs⁺ is large/soft, allowing a "loose" ion pair with the phenoxide.
Solvent DMF or NMP High dielectric constant dissociates the ion pair, exposing the oxygen.

| Temperature | 60–90°C | Thermal energy is required to overcome the steric barrier of the ortho-bromines. |

Issue 2: C-O Cross-Coupling Failures (Ullmann/Buchwald)

The Science: In Copper or Palladium catalysis, the metal must coordinate to the oxygen. The 2,6-dibromo "wall" blocks the metal center. Standard ligands (triphenylphosphine, simple bipyridines) are insufficiently active because they cannot force the metal into this crowded space.

Solution: Ligand-Accelerated Catalysis You need ligands that create a "pocket" for the substrate or increase the electron density on the metal to facilitate oxidative addition.

Option A: Copper-Catalyzed (Ullmann-Type)

Reference: Maiti, D. & Buchwald, S. L. (2009) [1]

  • Ligand: Picolinic Acid or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) .

  • Why: These ligands form tight chelates with Cu(I), preventing catalyst aggregation and allowing the sterically hindered phenol to bind.

Option B: Palladium-Catalyzed (Buchwald-Hartwig)

Reference: Burgos, C. H., et al. (2006) [2]

  • Ligand: tBuXPhos or BrettPhos .

  • Why: These bulky biaryl phosphine ligands promote reductive elimination, which is often the rate-determining step for hindered ethers.

Issue 3: Competitive Dehalogenation (Side Reactions)

The Science: The C-Br bond is weak. If your catalytic cycle stalls (due to steric hindrance at the Oxygen), the catalyst will look for another pathway. Often, this results in Hydrodehalogenation (replacing Br with H), especially if you use alcohols as solvents or bases like alkoxides (which can act as hydride sources via


-hydride elimination).

Prevention Protocol:

  • Avoid Alcohols: Do not use Ethanol or Isopropanol.

  • Base Selection: Use inorganic bases (K₃PO₄, Cs₂CO₃) instead of alkoxides.

  • Solvent: Switch to Toluene or Dioxane (anhydrous).

Part 3: Validated Experimental Protocols

Protocol 1: Copper-Catalyzed Coupling (The "Maiti" Method)

Use this for coupling 2,6-dibromo-3-fluorophenol with Aryl Iodides.

  • Charge Reaction Vessel:

    • CuI (10 mol%)

    • Picolinic Acid (20 mol%)

    • 2,6-Dibromo-3-fluorophenol (1.0 equiv)

    • Aryl Iodide (1.2 equiv)

    • K₃PO₄ (2.0 equiv)

  • Solvent: Add DMSO (anhydrous). Concentration: 1.0 M (High concentration helps).

  • Degas: Sparge with Argon for 10 mins.

  • Heat: Stir at 80–100°C for 12–24 hours.

    • Note: If conversion halts at 50%, add 5 mol% more CuI/Ligand.

Protocol 2: Palladium-Catalyzed Etherification

Use this for coupling with Aryl Chlorides/Bromides.

  • Pre-complexation (Critical):

    • Mix Pd₂(dba)₃ (2 mol%) and tBuXPhos (4-6 mol%) in Toluene/Dioxane (1:5 ratio). Stir at 100°C for 1 min to activate the catalyst (color change to deep orange/red).

  • Add Reagents:

    • Add 2,6-Dibromo-3-fluorophenol (1.2 equiv).

    • Add Aryl Halide (1.0 equiv).

    • Add K₃PO₄ (2.0 equiv).

  • Reaction: Heat at 100°C for 14 hours.

Part 4: Mechanism Visualization

The diagram below illustrates why standard catalysis fails and how specialized ligands overcome the steric barrier.

ReactionMechanism Substrate 2,6-Dibromo-3-fluorophenol (Sterically Crowded) Phenoxide Crowded Phenoxide (Nucleophile) Substrate->Phenoxide Deprotonation (Easy) Base Base (Cs2CO3) Base->Phenoxide Path_Fail Steric Repulsion No Coordination Phenoxide->Path_Fail Attempted Attack Path_Success Ligand Creates Pocket Facilitates RE Phenoxide->Path_Success Facilitated Attack Catalyst_Std Standard Catalyst (e.g., Cu/PPh3) Catalyst_Std->Path_Fail Catalyst_Opt Optimized Catalyst (Pd-tBuXPhos) Catalyst_Opt->Path_Success Path_Fail->Substrate Reversion/Stalling Product Diaryl Ether Product Path_Success->Product Reductive Elimination

Figure 2: Mechanistic pathway comparing standard vs. ligand-accelerated catalysis.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[1] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11847, 2,6-Dibromophenol.[2] [Link]

Sources

Technical Support Center: Trace Bromide Removal from 2,6-Dibromo-3-fluorophenol

[1]

Executive Summary & Technical Context[2][3][4][5][6]

Why this matters: 2,6-Dibromo-3-fluorophenol is a critical intermediate, often utilized in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1] While organic purity (measured by HPLC) may appear high (>98%), trace ionic bromide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


)

The Mechanism of Failure: Halide ions are potent ligands for Palladium.[1] Excess



The Hidden Danger (pKa): Unlike simple phenol (

  • Estimated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    :  ~6.0 – 6.8
    
  • Implication: Washing with neutral water (

    
    ) or weak bases (
    
    
    ) will deprotonate the phenol, forming the water-soluble phenoxide. This causes massive yield loss into the aqueous waste stream.

Diagnostic Module: Do You Have a Bromide Problem?

Before initiating purification, confirm the nature of the impurity.

Quick Qualitative Test (The Silver Nitrate Screen)
  • Reagent: 0.1 M

    
     in deionized water.
    
  • Procedure:

    • Dissolve 50 mg of your sample in 1 mL of methanol (bromide-free).

    • Add 2-3 drops of the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       solution.
      
  • Interpretation:

    • Clear Solution: Ionic bromide is likely < 50 ppm.[1]

    • Faint Haze: Trace bromide present (requires washing).[1]

    • Heavy White Precipitate: Significant inorganic salt contamination (requires recrystallization).[1]

Quantitative Validation

For GMP or high-stakes synthesis, rely on Ion Chromatography (IC) .[1] Standard HPLC-UV will not detect inorganic bromide ions.[1]

Purification Workflows

Protocol A: The Acidic Partition Wash (Primary Defense)

Use this as the standard workup procedure.[1] It exploits the pKa to keep the product organic while stripping ionic salts.

The Logic: You must suppress the ionization of the phenol to keep it in the organic phase. ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Step-by-Step:

  • Dissolution: Dissolve crude 2,6-Dibromo-3-fluorophenol in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ethers if possible (they can trap salts).[1]

  • Acidification: Prepare a 1M ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     or 1M 
    
    
    wash solution.
  • The Wash:

    • Wash the organic layer 2x with the acidic solution.[1]

    • CRITICAL: Check the pH of the aqueous waste.[1] It must be ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .
      
  • Polishing: Wash 1x with Brine (saturated NaCl).

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid Magnesium Sulfate (
    
    
    ) if Lewis Acid sensitivity is a concern downstream, though rare here.
  • Concentration: Evaporate solvent under reduced pressure.

Protocol B: The Silver Scavenger (For Stubborn Traces)

Use this if Protocol A fails to remove catalytic poisons.

The Logic: Silver bromide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


  • Dissolve the phenol in EtOAc.[1][2]

  • Add 10 wt% Silver Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    )  on Celite or Silica.
    
  • Stir in the dark (foil-wrapped flask) for 2 hours at room temperature.

  • Filter through a 0.45 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     PTFE pad or a tight Celite plug to remove the silver salts.
    
  • Concentrate the filtrate.[1]

Protocol C: Recrystallization (Final Polish)

Removes both ionic bromides and organic regioisomers (e.g., 2,4-dibromo isomers).

Solvent SystemRatio (v/v)Temperature ProfileComments
Ethanol / Water ~1:1 to 1:3Heat to 60°C ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Cool to 4°C
Warning: Water must be acidified (1 drop HCl) to prevent oiling out.
Heptane / Toluene 9:1Heat to 80°C ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Slow Cool
Good for removing organic impurities; less effective for ionic salts.
Hexane / DCM VariableReflux ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

RT
Excellent for achieving white needles.

Visualizing the Process

Diagram 1: Purification Decision Matrix

This flowchart guides you through the selection of the correct protocol based on impurity type.[1]

PurificationLogicStartCrude 2,6-Dibromo-3-fluorophenolDiagnosisDIAGNOSIS:Perform AgNO3 Turbidity TestStart->DiagnosisResultClearClear Solution(No Ionic Br)Diagnosis->ResultClearNegativeResultHazeHaze/Precipitate(Ionic Br Present)Diagnosis->ResultHazePositiveProtocolCPROTOCOL C:Recrystallization(Acidified EtOH/H2O)ResultClear->ProtocolCRemove Organic ImpuritiesProtocolAPROTOCOL A:Acidic Wash (pH < 2)(Prevents Phenoxide formation)ResultHaze->ProtocolACheckPurityQC Check:LC-MS + AgNO3ProtocolA->CheckPurityProtocolBPROTOCOL B:Silver Scavenging(Ag2CO3 Treatment)ProtocolB->ProtocolCReadyReady for Pd-CatalysisProtocolC->ReadyCheckPurity->ProtocolBFail (Trace Br remains)CheckPurity->ReadyPass

Caption: Decision matrix for selecting the appropriate purification method based on initial impurity screening.

Diagram 2: The pKa Trap (Why Neutral Washes Fail)

Understanding the acidity of 2,6-dibromo-3-fluorophenol is crucial to preventing yield loss.[1]

pKaEffectcluster_neutralNeutral/Basic Wash (pH >= 7)cluster_acidicAcidic Wash (pH < 2)PhenolPhenol (Organic Soluble)PhenoxidePhenoxide (Water Soluble)LOST IN WASTEPhenol->PhenoxideDeprotonation(Due to pKa ~6.5)PhenolAcidPhenol (Organic Soluble)RETAINEDPhenolAcid->PhenolAcidStays ProtonatedBrIonBr- Ions(Water Soluble)PhenolAcid->BrIonImpurity Partitioning

Caption: Mechanism of yield loss during aqueous workup. High acidity of the phenol requires low pH washes.

Troubleshooting Q&A

Q1: I washed the product with water and sodium bicarbonate, but my yield dropped by 40%. Where did it go? A: You likely washed your product down the drain.[1]

  • Root Cause: 2,6-Dibromo-3-fluorophenol has a pKa of approximately 6.5 due to the electron-withdrawing halogens [1, 2].[1] Bicarbonate (pH ~8.[1]5) deprotonates the phenol, turning it into a water-soluble salt.[1]

  • Fix: Acidify your aqueous waste stream with HCl. If the product precipitates or the solution turns cloudy, extract it back into EtOAc. Always use 1M HCl for washes, not neutral water.[1]

Q2: My LC-MS looks perfect (single peak), but the Suzuki coupling stalls at 20% conversion. Why? A: Standard LC-MS methods use acidic mobile phases that elute inorganic ions in the void volume, making them invisible.[1]

  • Root Cause: "Invisible" ionic bromide poisoning the Palladium catalyst.[1]

  • Fix: Run the Silver Nitrate Test described in Module 2. If positive, perform Protocol B (Silver Scavenging) .

Q3: During recrystallization from Ethanol/Water, the product "oiled out" instead of crystallizing. A: This is a common issue with low-melting phenols.

  • Root Cause: The temperature was dropped too quickly, or the solvent mixture was too polar (too much water).

  • Fix:

    • Re-heat to dissolve the oil.[1][2]

    • Add a small amount of Ethanol to solubilize the oil.[1]

    • Seed the solution with a tiny crystal of pure product.

    • Cool extremely slowly (wrap the flask in a towel to insulate).

    • Tip: Ensure the water used is slightly acidified (0.1% HCl) to prevent phenoxide formation, which can disrupt crystal lattice formation.

Q4: Can I use Silica Gel chromatography to remove the bromide? A: Silica is moderately effective but not absolute.[1]

  • Nuance: Ionic bromides can "streak" on silica or bind to the phenol.[1] If you must use chromatography, flush the column with non-polar solvent first, then elute the phenol. However, Protocol A (Acidic Wash) is far more efficient for removing inorganic ions than chromatography.[1]

References

  • PubChem. 2,6-Dibromophenol (CID 11847) - Chemical and Physical Properties. National Library of Medicine.[1] [Link][3]

  • Lide, D.R. CRC Handbook of Chemistry and Physics, 86th Edition. CRC Press, 2005.[1][3] (Source for dissociation constants of halogenated phenols).

  • Organic Syntheses. 2,6-Dibromo-4-nitrophenol. Org. Synth. 1928, 8, 80. [Link] (Demonstrates bromination workups and acidity considerations).

Validation & Comparative

Comparative Reactivity Profile: 2,6-Dibromo-3-fluorophenol vs. 2,6-Dibromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For: Medicinal Chemists and Process Development Scientists

This guide provides a technical comparison between 2,6-Dibromophenol (2,6-DBP) and its fluorinated analog, 2,6-Dibromo-3-fluorophenol (2,6-DB-3-FP) . While both serve as halogenated phenolic scaffolds, the introduction of the fluorine atom at the 3-position fundamentally alters the molecule's symmetry, acidity (


), and regioselectivity during metal-catalyzed cross-coupling.

Key Distinction: 2,6-DBP is a symmetric scaffold used primarily for introducing a phenolic moiety with equivalent ortho-handles. 2,6-DB-3-FP is an asymmetric scaffold, allowing for sequential, regioselective functionalization of the bromine atoms due to the electronic influence of the adjacent fluorine.

Physicochemical Core: Acidity and O-Alkylation

The primary differentiator between these two scaffolds is the acidity of the phenolic hydroxyl group, driven by the inductive effect of the halogen substituents.[1]

Comparative Data
Property2,6-Dibromophenol (2,6-DBP)2,6-Dibromo-3-fluorophenol (2,6-DB-3-FP)
Structure Symmetric (

)
Asymmetric (

)

(Experimental)
6.67 – 6.89 [1][2]~5.8 – 6.1 (Predicted via Hammett

)
Electronic Effect Inductive withdrawal (-I) by 2x Br.[2]Enhanced -I by 2x Br + 1x F.
O-Nucleophilicity ModerateReduced (Conjugate base is more stable)
Solubility Soluble in EtOH, Ether, DMSOSoluble in DMSO, MeOH, polar organics
Mechanistic Insight: The Fluorine Impact

The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I).[3] While 2,6-DBP is already significantly more acidic than phenol (


 10.0), the addition of fluorine lowers the 

by approximately 0.8–1.0 log units.

Operational Consequence:

  • 2,6-DBP: Requires standard weak bases (

    
    ) for alkylation in acetone/DMF.
    
  • 2,6-DB-3-FP: The phenoxide forms more readily, but the oxygen is less nucleophilic. To achieve high yields in O-alkylation (e.g., ether synthesis), you must use a more polar aprotic solvent (DMF or DMAc) to strip the cation and increase the reactivity of the "tight" ion pair, or use a stronger electrophile.

Regioselectivity in Metal-Catalyzed Coupling

This is the most critical synthetic advantage of the fluorinated analog.

  • 2,6-DBP (Symmetric): Both bromine atoms are chemically equivalent. Monofunctionalization (e.g., Suzuki coupling) is statistically difficult and often leads to a mixture of mono-, di-, and unreacted starting material, requiring tedious chromatography.

  • 2,6-DB-3-FP (Asymmetric): The bromine at C2 is ortho to the fluorine, while the bromine at C6 is para to the fluorine (and meta to the C2-Br).

    • Electronic Differentiation: The C2-Br bond is more electron-deficient due to the proximity of the highly electronegative fluorine (inductive effect).

    • Oxidative Addition: In Pd-catalyzed cycles, the electron-poor C-Br bond undergoes oxidative addition faster.[1] Therefore, C2-Br is more reactive than C6-Br.

Visualization: Electronic Activation Map

G cluster_0 Symmetry vs. Asymmetry cluster_1 Reactivity Vectors node_DBP 2,6-Dibromophenol (Symmetric) node_DB3FP 2,6-Dibromo-3-fluorophenol (Asymmetric) C2_Br C2-Br Site (Ortho to F) node_DB3FP->C2_Br High Induction (-I) C6_Br C6-Br Site (Meta to F) node_DB3FP->C6_Br Weak Induction Action Pd(0) Oxidative Addition C2_Br->Action Fast (Kinetic Product) C6_Br->Action Slow

Figure 1: The introduction of fluorine at C3 breaks the symmetry of the dibromophenol core, creating a kinetically preferred site for cross-coupling at C2 (ortho to F).

Experimental Protocols

Protocol A: Selective Mono-Arylation (Suzuki-Miyaura)

Objective: To selectively couple an aryl group to the C2 position of 2,6-DB-3-FP, exploiting the fluorine activation.

Reagents:

  • Substrate: 2,6-Dibromo-3-fluorophenol (1.0 eq)

  • Boronic Acid:

    
     (1.1 eq)
    
  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
  • Base:

    
     (2.0 eq, aqueous 2M)
    
  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water

Workflow:

  • Degassing: Charge reaction vessel with substrate and boronic acid. Purge with Argon for 15 minutes. This is critical as oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Temperature Control: Heat to 60°C .

    • Note: Do not reflux immediately. The C2-Br is reactive enough to couple at mild temperatures. Refluxing (80-100°C) may force the C6-Br to react, leading to disubstitution.

  • Monitoring: Monitor via HPLC/UPLC every 30 minutes. Look for the disappearance of the starting material peak and the emergence of the mono-coupled product.

  • Workup: Acidify carefully to pH 4 (to protonate the phenol) before extraction with EtOAc.

Protocol B: O-Alkylation Comparison

Objective: Alkylation of the hydroxyl group.

Variable2,6-Dibromophenol2,6-Dibromo-3-fluorophenol
Base

(Standard)

or

(Preferred)
Solvent Acetone or MeCNDMF or NMP (Required for solubility/rate)
Temp Reflux (56-80°C)60-90°C
Rate FastSlower (Nucleophile is stabilized)

Electrophilic Aromatic Substitution (EAS) Potential

The C4 position (para to OH) is the only open site for EAS (e.g., nitration, sulfonation).

  • 2,6-DBP: The OH group strongly activates the C4 position. The two Br atoms deactivate, but the net effect allows for reaction.

  • 2,6-DB-3-FP: The C4 position is ortho to the Fluorine. Fluorine is an ortho/para director but a deactivator.[4]

    • Conflict: The OH directs to C4 (para). The F directs to C2/C4 (ortho/para). Since C2 is blocked by Br, F reinforces direction to C4.

    • Net Reactivity: Despite the directing reinforcement, the ring is electron-deficient . EAS reactions on the fluorinated scaffold will require harsher conditions (higher temp, stronger Lewis acids) compared to 2,6-DBP.

Decision Tree: Selecting the Right Scaffold

DecisionTree Start Start: Select Scaffold Q1 Do you need sequential, different R-groups? Start->Q1 ChoiceA Use 2,6-Dibromo-3-fluorophenol Q1->ChoiceA Yes (Asymmetric) ChoiceB Use 2,6-Dibromophenol Q1->ChoiceB No (Symmetric) DetailA F activates C2-Br for selective coupling ChoiceA->DetailA Why? DetailB Cost-effective; Equivalent handles ChoiceB->DetailB Why?

Figure 2: Strategic selection guide based on synthetic complexity requirements.

References

  • PubChem. (n.d.). 2,6-Dibromophenol | C6H4Br2O | CID 11847. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Serjeant, E. P., & Dempsey, B. (1979).[5] Ionisation constants of organic acids in aqueous solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[5] (Cited via Hazardous Substances Data Bank).[5]

  • Grossel, M. C., et al. (2024).[6] Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. Retrieved from [Link]

  • Sotomatsu, T., et al. (1993).[5] The pKa of 2,6-dibromophenol. Journal of Pharmaceutical Sciences, 82, 776-781.[5]

Sources

Publish Comparison Guide: Electronic Effects & Utility of 2,6-Dibromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,6-Dibromo-3-fluorophenol , a specialized halogenated phenolic scaffold.[1] It is designed for researchers utilizing this compound as a fragment in drug discovery, specifically for modulating pKa, lipophilicity, and metabolic stability.

Executive Summary

2,6-Dibromo-3-fluorophenol represents a "privileged scaffold" in medicinal chemistry, combining the steric bulk and halogen-bonding capability of ortho-bromines with the strong inductive electron-withdrawal of a meta-fluorine.[1]

Unlike its isomer 2,6-dibromo-4-fluorophenol , where the para-fluorine’s resonance donation (+R) competes with induction (-I), the 3-fluoro substituent in this target molecule exerts a synergistic -I effect without significant resonance opposition.[1] This results in a unique electronic profile characterized by enhanced acidity and a distinct electrostatic potential surface, making it a superior bioisostere for acidic functionalities in hydrophobic pockets.[1]

Electronic Landscape Analysis

Inductive vs. Resonance Conflicts

To understand the performance of this molecule, we must deconstruct the electronic vectors acting on the phenolic hydroxyl group.

  • Ortho-Bromines (Positions 2,6):

    • Effect: Steric occlusion and Inductive withdrawal (-I).[1]

    • Result: The bulky bromines twist the O-H bond out of planarity slightly, reducing conjugation, while their electronegativity pulls density from the ring, increasing acidity.

  • Meta-Fluorine (Position 3):

    • Effect: Pure Inductive withdrawal (-I).[1]

    • Mechanism: Being in the meta position, the fluorine cannot donate lone pair electrons into the ring system to stabilize the phenoxide anion via resonance (unlike the para isomer). Therefore, it acts purely as an electron sink.[1]

  • Net Result: The pKa is driven significantly lower than the non-fluorinated parent, creating a "super-acidic" phenol that remains lipophilic.

Visualization of Electronic Vectors

The following diagram illustrates the additive electronic vectors that define the molecule's reactivity.

ElectronicEffects Phenol Phenolic OH (Acidity Center) pKa Result: Enhanced Acidity (pKa ~6.0) Phenol->pKa Determines Br2 2-Bromo (-I, Steric) Ortho Effect Ring Aromatic Ring (Electron Density) Br2->Ring Withdraws e- Br6 6-Bromo (-I, Steric) Ortho Effect Br6->Ring Withdraws e- F3 3-Fluoro (-I dominant) Meta Effect F3->Ring Strong Withdrawal (No Resonance Opposition) Ring->Phenol Decreased e- Density Facilitates Deprotonation

Figure 1: Vector analysis of electronic substituents. The 3-F and 2,6-Br substituents act synergistically to deplete ring electron density.

Comparative Performance Data

The following table contrasts 2,6-Dibromo-3-fluorophenol with its structural neighbors. Note the distinct drop in pKa driven by the meta-fluorine.[1]

Property2,6-Dibromo-3-fluorophenol (Target)2,6-Dibromophenol (Control 1)3-Fluorophenol (Control 2)Phenol (Reference)
pKa (Exp/Pred) ~6.0 (Predicted)*6.67 (Exp)9.3 (Exp)10.0 (Exp)
Electronic Effect Synergistic -I (Br + F)-I (Br only)Weak -I (F only)None
LogP (Lipophilicity) ~3.6 3.361.931.46
Metabolic Stability High (Blocked 2,3,[1]6)Moderate (Para open)Low (Ring oxidation)Low

F NMR Shift
~ -105 to -110 ppm N/A-111.5 ppmN/A
  • Note on pKa: While 2,6-dibromophenol has a pKa of 6.67, the addition of a meta-fluorine (Hammett

    
    ) is predicted to lower the pKa by an additional ~0.6–0.7 units, pushing it close to 6.0.
    

Experimental Validation Protocols

To validate the electronic effects in your own lab, follow these standardized protocols.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise dissociation constant to assess bioisosteric potential.[1]

  • Preparation: Dissolve 5 mg of 2,6-Dibromo-3-fluorophenol in 10 mL of a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility. Note: Pure water solubility is low due to bromines.

  • Titration: Titrate with 0.01 M KOH under inert atmosphere (

    
    ) to prevent carbonate formation.
    
  • Data Correction: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa (

    
    ) from the apparent pKa in mixed solvent.
    
    • Equation:

      
      
      
  • Validation: Run a parallel control with 2,6-Dibromophenol. The target should be ~0.7 units more acidic.[1]

Protocol B: F NMR Electronic Environment Mapping

Objective: Quantify the shielding effect of ortho-bromines on the fluorine nucleus.

  • Solvent: Use

    
     for lipophilic characterization or 
    
    
    
    to mimic polar environments.[1]
  • Internal Standard: Spike with

    
    -trifluorotoluene (
    
    
    
    ppm).
  • Acquisition:

    • Frequency: 376 MHz (or equivalent).

    • Spectral Width: 200 ppm.[1]

    • Scans: 64.

  • Analysis: Expect the signal for the 3-F to act as a sensitive probe.

    • Observation: In 3-fluorophenol, F is at -111.5 ppm.[1] In the 2,6-dibromo derivative, the F is ortho to a Bromine (at position 2). The "Ortho Effect" of Bromine is typically deshielding (downfield shift) due to van der Waals compression (steric) and magnetic anisotropy.

    • Target Shift: Look for a peak shifted downfield to the -100 to -110 ppm range.[1]

Synthesis & Metabolic Logic

Synthesis Workflow (Conceptual)

Direct bromination of 3-fluorophenol yields a mixture.[1] A controlled sequence is required for high purity.

Synthesis Start 3-Fluorophenol Step1 Controlled Bromination (Br2, low temp, -78°C) Start->Step1 Inter Mixture: 2,4- / 2,6- / 2,4,6- isomers Step1->Inter Step2 HPLC/Column Separation Inter->Step2 Target 2,6-Dibromo-3-fluorophenol Step2->Target

Figure 2: Synthesis requires careful separation of regioisomers due to the competing directing effects of OH (ortho/para) and F (ortho/para relative to itself).

Metabolic Stability Application

In drug design, this scaffold is valuable because it blocks common metabolic "soft spots":

  • Positions 2 & 6: Blocked by Bromine (prevents glucuronidation or sulfation sterically).[1]

  • Position 3: Blocked by Fluorine (prevents hydroxylation).[1]

  • Position 4: The only open site for CYP450 attack.[1]

    • Strategy: If the 4-position is substituted (e.g., linking to the rest of a drug molecule), the ring becomes virtually metabolically inert, extending half-life (

      
      ).
      

References

  • PubChem. 2,6-Dibromophenol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[1] (Provides

    
     values for F and Br).
    
  • Serjeant, E.P., & Dempsey, B. (1979).[1][2] Ionisation Constants of Organic Acids in Aqueous Solution.[1][2] IUPAC Chemical Data Series.[1][2] (Source for phenol pKa data).

  • Reich, H.J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for comparative phenol acidities).

Sources

A Comparative Guide to the Crystal Structure Analysis of 2,6-Dihalogenated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a molecule's crystal structure is its blueprint. It dictates physical properties, influences biological activity, and governs how a material will perform. Halogenated phenols, particularly those with multiple halogen substituents, are of significant interest due to their prevalence in bioactive compounds and their capacity for forming diverse and influential intermolecular interactions. This guide provides an in-depth look at the crystal structure analysis of 2,6-dihalogenated phenol derivatives, using 2,6-dibromophenol as a primary case study and comparing it with its fluorinated and chlorinated analogs to understand the subtle yet powerful effects of halogen substitution.

The strategic placement of halogen atoms like bromine and fluorine on a phenol ring creates a fascinating interplay of forces. These include classical hydrogen bonds from the hydroxyl group and the increasingly important halogen bonds, which are highly directional, non-covalent interactions. Understanding how these forces guide the self-assembly of molecules in the crystalline state is paramount for crystal engineering and the rational design of new pharmaceuticals and functional materials.

Part 1: The Experimental Workflow: From Solution to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process that demands precision at every stage. The quality of the final structural model is directly dependent on the quality of the initial single crystal. Here, we outline the causality behind each step in a typical single-crystal X-ray diffraction workflow.

Step 1.1: Achieving High-Quality Single Crystals

The foundational requirement for single-crystal X-ray diffraction is a well-ordered, single crystal of sufficient size and quality. The goal of crystallization is to encourage molecules to slowly and methodically arrange themselves into a repeating three-dimensional lattice. Rapid precipitation will almost always lead to polycrystalline powder or amorphous solid, which is unsuitable for this technique.

Core Protocol: Slow Evaporation

  • Solvent Selection: Dissolve the 2,6-dihalogenated phenol derivative in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble. Hexane is a common choice for non-polar compounds like 2,6-dibromophenol[1]. The ideal solvent is one that evaporates slowly at a controlled temperature.

  • Environment Control: Place the solution in a small, clean vial. To slow the rate of evaporation, the vial can be covered with a cap containing a few pinholes or placed inside a larger, sealed container.

  • Incubation: Allow the solvent to evaporate over several days or weeks at a constant, controlled temperature. For compounds like 2,6-dibromophenol, crystallization from hexane can be achieved at -30 °C[1]. This slow process provides the necessary time for molecules to adopt their lowest energy conformation and pack into a uniform lattice.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Step 1.2: Single-Crystal X-ray Diffraction Data Collection

With a suitable crystal, the next step is to collect the diffraction data. This involves exposing the crystal to a focused beam of X-rays and recording the pattern of diffracted beams.[2]

Core Protocol: Data Collection

  • Crystal Mounting: Select a well-formed, clear crystal and mount it on a goniometer head using a cryoprotectant oil. The oil prevents the crystal from degrading in the X-ray beam and during the cooling process.

  • Cryo-Cooling: The mounted crystal is flash-cooled to a low temperature, typically around 100 K, in a stream of cold nitrogen gas. This is a critical step that minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.

  • Data Acquisition: The crystal is placed in an X-ray diffractometer. Monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector. Each spot on the diffraction image corresponds to a specific set of crystal lattice planes.

Step 1.3: Structure Solution and Refinement

The collected diffraction data—a set of intensities and positions of diffraction spots—is then used to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: Software like SHELXT is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined using a least-squares method with software like SHELXL. This process optimizes the atomic coordinates, bond lengths, angles, and thermal displacement parameters to best fit the experimental diffraction data. The final refined structure provides a precise three-dimensional model of the molecule and its arrangement in the crystal.

Below is a diagram illustrating the comprehensive workflow for crystal structure analysis.

G Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination Compound Synthesized Compound (e.g., 2,6-Dibromophenol) Crystallization Slow Evaporation in Hexane at -30°C Compound->Crystallization Dissolve Mounting Crystal Mounting & Cryo-Cooling (100 K) Crystallization->Mounting Harvest Crystal Diffraction X-ray Diffraction (Mo Kα radiation) Mounting->Diffraction Expose to X-rays Solution Structure Solution (e.g., SHELXT) Diffraction->Solution Collect Diffraction Pattern Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Generate Initial Model Validation Final Structural Model & Validation Refinement->Validation Optimize Model G Key Intermolecular Interactions in Dihalogenated Phenols Molecule1 Phenol Derivative 1 Molecule2 Phenol Derivative 2 Molecule1->Molecule2 O-H···O Hydrogen Bond Molecule3 Phenol Derivative 3 Molecule1->Molecule3 Offset π-π Stacking Molecule2->Molecule3 Type II Br···Br Halogen Bond

Caption: A diagram of key intermolecular interactions.

Quantitative Comparison of Crystallographic Data

The structural differences can be quantified by comparing key crystallographic parameters. The table below summarizes data for 2,6-dibromophenol and 2,6-difluorophenol.

Parameter2,6-Dibromophenol [1][3]2,6-Difluorophenol [4]
Formula C₆H₄Br₂OC₆H₄F₂O
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
Unit Cell a (Å) 4.3194.148
Unit Cell b (Å) 14.18013.684
Unit Cell c (Å) 11.51610.320
Key Interactions Type-II Br···Br, O–H···O, π-stackingO–H···O, C-H···F

The identical space group (P2₁2₁2₁) for all known 2,6-dihalophenols indicates a conserved packing motif. [1]However, the unit cell dimensions shrink with the smaller fluorine atoms, reflecting the more compact packing.

Visualizing Interactions with Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. [1][5]This method maps the close contacts a molecule makes with its neighbors onto a 3D surface. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions.

For 2,6-dibromophenol, the fingerprint plot clearly shows distinct spikes corresponding to the dominant Br···Br, O···H, and H···H contacts, confirming the importance of halogen bonding and hydrogen bonding in the crystal structure. [3]Comparing these plots between different derivatives provides a clear, visual, and quantitative basis for understanding how halogen substitution modulates the landscape of intermolecular forces.

Part 3: Implications for Drug Development and Materials Science

The detailed structural understanding gained from this comparative analysis has profound implications for the rational design of new molecules.

  • Polymorphism Control: Halogenated compounds are prone to polymorphism—the ability to crystallize in multiple forms with different physical properties. Understanding the dominant intermolecular interactions allows scientists to favor the formation of a desired polymorph with optimal properties, such as the solubility and stability of an active pharmaceutical ingredient (API).

  • Crystal Engineering: The directionality and predictability of both hydrogen and halogen bonds make them ideal tools for crystal engineering. [6][7]By strategically placing bromine and fluorine atoms, researchers can guide the self-assembly of molecules into specific architectures (e.g., layers, chains) to create materials with tailored optical, electronic, or mechanical properties.

  • Structure-Based Drug Design: The three-dimensional structure of a drug molecule and its interactions in the solid state can provide critical insights for drug design. For instance, understanding how a molecule interacts with itself can inform the design of derivatives that have improved binding affinity to a biological target or better pharmacokinetic properties.

References

  • Bauer, J. O., Koschabek, S., & Falk, A. (2021). Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6‐Dihalogenated Phenols. ChemistryOpen. Available at: [Link]

  • Konovalova, I. S., Shishkina, S. V., Kobzev, D., & Tatarets, A. (2021). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Kolev, T., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ResearchGate. (2021). Crystal data and structure refinement of 2,6-dibromophenol (1). Available at: [Link]

  • Arman, H. D., & Tiekink, E. R. T. (2010). Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide. Crystal Growth & Design. Available at: [Link]

  • Nicell, J. A., & Taylor, K. E. (2005). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Caballero, J., & Solimannejad, M. (2013). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm. Available at: [Link]

  • Nath, S., et al. (2023). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Available at: [Link]

  • Dobre, A. F., Madalan, A. M., & Ionita, P. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank. Available at: [Link]

  • ResearchGate. (n.d.). X-ray powder diffraction investigations of phenol derivatives. Available at: [Link]

  • Toraya, H. (n.d.). Introduction to X-ray analysis using the diffraction method. Chem Connections. Available at: [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • Anufriev, S. A., et al. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. International Journal of Molecular Sciences. Available at: [Link]

  • Kobayashi, K., Sugawara, S., & Honda, H. (1968). An X-ray diffraction study of phenol-formaldehyde resin carbons. Carbon. Available at: [Link]

  • Dobre, A. F., Madalan, A. M., & Ionita, P. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank. Available at: [Link]

  • Jotani, M. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of a bromochalcone: (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dibromo-3-chlorophenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,6-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2024). Introducing Cambridge Structural Database 6.00. Retrieved from [Link]

  • ResearchGate. (2020). The crystal structure of 2,6-difluorophenol, C6H4F2O. Available at: [Link]

  • MDPI. (2020). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.